Fuzapladib sodium
Beschreibung
Eigenschaften
Molekularformel |
C15H19F3N3NaO3S |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
sodium cyclohexanecarbonyl-[2-(ethylsulfonylamino)-5-(trifluoromethyl)-3-pyridinyl]azanide |
InChI |
InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H2,19,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
RVWHCCQDZKMPAZ-UHFFFAOYSA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fuzapladib Sodium: A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fuzapladib (B1674294) sodium is an investigational drug that has garnered significant attention for its potential in managing acute inflammatory conditions, most notably canine pancreatitis. Its primary mechanism of action lies in the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the core mechanism of action of fuzapladib sodium, supported by available preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction
Acute pancreatitis is characterized by an influx of neutrophils into the pancreatic tissue, a process that exacerbates tissue damage and can lead to systemic inflammatory response syndrome (SIRS). This compound emerges as a targeted therapeutic by disrupting a key step in this process: the adhesion and transmigration of neutrophils from the bloodstream into the inflamed tissue. This document will elucidate the molecular interactions and cellular consequences of this compound's activity.
Core Mechanism of Action: LFA-1 Inhibition
This compound is a potent and selective inhibitor of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin receptor expressed on the surface of leukocytes, including neutrophils. In response to inflammatory signals, LFA-1 undergoes a conformational change to a high-affinity state, enabling it to bind to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells lining the blood vessels. This LFA-1/ICAM-1 interaction is a crucial step for the firm adhesion of neutrophils to the endothelium, a prerequisite for their subsequent migration into the surrounding tissues.
By preventing the activation of LFA-1, this compound effectively blocks this critical adhesion step. This leads to a reduction in the extravasation of neutrophils into the site of inflammation, thereby mitigating the inflammatory damage.
Signaling Pathway
The following diagram illustrates the LFA-1 signaling pathway and the inhibitory action of this compound.
Caption: LFA-1 signaling pathway and this compound's point of inhibition.
Secondary Mechanism of Action: Phospholipase A2 (PLA2) Inhibition
In addition to its well-established role as an LFA-1 inhibitor, this compound was also initially developed as a potent inhibitor of phospholipase A2 (PLA2).[1] PLA2 is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. While the LFA-1 inhibitory activity is considered its primary mechanism for treating pancreatitis, the PLA2 inhibition may contribute to its overall anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of Fuzapladib in Dogs
| Parameter | Value | Units | Study Reference |
| Dose | 0.4 | mg/kg (IV) | [2] |
| Mean Accumulation Ratio (after 9 days) | 1.37 | - | [3] |
Table 2: Clinical Efficacy in a Randomized Controlled Trial in Dogs with Acute Pancreatitis
| Parameter | This compound Group (n=17) | Vehicle Control Group (n=19) | p-value | Study Reference |
| Modified Canine Activity Index (MCAI) Score | ||||
| Day 0 (Mean) | 8.53 | 7.68 | NS | [2] |
| Change from Day 0 to Day 3 (Mean) | -7.7 | -5.7 | 0.0193 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments that are crucial for elucidating the mechanism of action of this compound.
In Vitro LFA-1/ICAM-1 Mediated Cell Adhesion Assay
Objective: To determine the inhibitory effect of this compound on the adhesion of leukocytes to endothelial cells.
Methodology:
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 24-well plates.
-
The human leukocyte cell line, HL-60, is maintained in suspension culture.
-
-
Endothelial Cell Activation:
-
HUVEC monolayers are stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 4-6 hours to induce the expression of ICAM-1.
-
-
Leukocyte Labeling and Treatment:
-
HL-60 cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Labeled HL-60 cells are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes.
-
-
Co-culture and Adhesion:
-
The treated HL-60 cells are added to the TNF-α-stimulated HUVEC monolayers and incubated for 30-60 minutes to allow for cell adhesion.
-
-
Washing and Quantification:
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the adherent cells is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The percentage of cell adhesion is calculated relative to the vehicle control. The IC50 value for this compound is determined by plotting the percentage of inhibition against the drug concentration.
-
Caption: Workflow for an in-vitro cell adhesion assay.
In Vitro Neutrophil Chemotaxis Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation:
-
Neutrophils are isolated from fresh whole blood (e.g., canine or human) using density gradient centrifugation.
-
-
Transwell Setup:
-
Transwell inserts with a porous membrane (e.g., 3-5 µm pores) are placed in a 24-well plate.
-
The lower chamber of the wells is filled with a chemoattractant solution (e.g., Interleukin-8 (IL-8) or f-Met-Leu-Phe (fMLP)).
-
-
Neutrophil Treatment and Seeding:
-
Isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
-
The treated neutrophils are then seeded into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
The plate is incubated for 1-2 hours to allow for neutrophil migration through the porous membrane into the lower chamber.
-
-
Quantification of Migrated Cells:
-
The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by:
-
Direct cell counting using a hemocytometer.
-
Flow cytometry.
-
Measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
-
-
Data Analysis:
-
The number of migrated cells in the fuzapladib-treated groups is compared to the vehicle control group to determine the percentage of inhibition.
-
In Vivo Model of Acute Pancreatitis
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of acute pancreatitis.
Methodology:
-
Animal Model Induction:
-
Acute pancreatitis is induced in laboratory animals (e.g., rats or mice) through methods such as cerulein infusion or a choline-deficient, ethionine-supplemented diet.
-
-
Treatment Administration:
-
Animals are randomly assigned to receive this compound (at various doses) or a vehicle control, typically administered intravenously.
-
-
Monitoring and Sample Collection:
-
Animals are monitored for clinical signs of pancreatitis.
-
At predetermined time points, blood samples are collected for the analysis of pancreatic enzymes (amylase, lipase) and inflammatory markers (e.g., cytokines, C-reactive protein).
-
At the end of the study, pancreatic tissue is harvested for histological evaluation.
-
-
Histological Analysis:
-
Pancreatic tissue sections are stained with Hematoxylin and Eosin (H&E) and evaluated for the severity of edema, inflammation (neutrophil infiltration), and necrosis. A semi-quantitative scoring system is used for assessment.
-
-
Data Analysis:
-
Biochemical and histological data from the fuzapladib-treated groups are compared to the control group to assess the therapeutic benefit.
-
Conclusion
This compound represents a targeted approach to the treatment of acute inflammatory conditions by specifically inhibiting the activation of LFA-1 and subsequent neutrophil extravasation. The available data strongly support this mechanism of action, with clinical studies in dogs with pancreatitis demonstrating a significant improvement in clinical scores. Its potential dual action as a PLA2 inhibitor may also contribute to its anti-inflammatory profile. Further research, including detailed in-vitro characterization and large-scale clinical trials, will be crucial to fully elucidate its therapeutic potential in various inflammatory diseases.
References
Fuzapladib Sodium: A Deep Dive into LFA-1 Activation Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fuzapladib (B1674294) sodium is a novel, small molecule inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation. By specifically targeting the LFA-1 signaling cascade, Fuzapladib effectively mitigates the inflammatory response mediated by neutrophils. This mechanism of action has shown significant promise in the management of acute inflammatory conditions, particularly in the context of canine acute pancreatitis, for which it has received conditional approval from the U.S. Food and Drug Administration (FDA). This technical guide provides a comprehensive overview of Fuzapladib sodium, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide monosodium salt, is a selective inhibitor of LFA-1 activation[1]. It is also known by the development codes IKV-741 and IS-741[2]. The infiltration of neutrophils is a key pathological feature of acute pancreatitis[3]. This compound's unique mechanism of action addresses this by blocking a critical step in the inflammatory cascade[1][4].
Chemical and Physical Properties
This compound is a lyophilized powder for injection[2][5]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide monosodium salt | [2][6] |
| Molecular Formula | C₁₅H₁₉F₃N₃NaO₃S | [7] |
| Molecular Weight | 401.38 g/mol | [6][7][8] |
| Appearance | Lyophilized powder | [2][5] |
| Formulation | 14 mg of this compound, 52.5 mg of D-mannitol, and 21 mg of tromethamine as a sterile lyophilized powder. Reconstituted with a sterile diluent containing 1.8% w/v benzyl (B1604629) alcohol to a concentration of 4 mg/mL. | [6][9][10] |
Mechanism of Action: Inhibition of LFA-1 Activation
This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1, a critical integrin protein found on the surface of leukocytes[4][11]. LFA-1 plays a pivotal role in the adhesion of neutrophils to endothelial cells and their subsequent migration into inflamed tissues[12][13].
The LFA-1 Signaling Pathway
The activation of LFA-1 is a complex process known as "inside-out" signaling, which is triggered by chemokines and other inflammatory mediators[12][14][15]. This signaling cascade leads to a conformational change in LFA-1 from a low-affinity state to a high-affinity state, enabling it to bind tightly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells[12][14].
References
- 1. PANOQUELL®-CA1 [panoquell.com]
- 2. vetlexicon.com [vetlexicon.com]
- 3. researchgate.net [researchgate.net]
- 4. dvm360.com [dvm360.com]
- 5. Efficient synthesis of a small molecule, nonpeptide inhibitor of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. panoquell.com [panoquell.com]
- 7. Fuzapladib | C15H20F3N3O3S | CID 154529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
Fuzapladib Sodium in Animal Models of Acute Pancreatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fuzapladib (B1674294) sodium is a novel therapeutic agent that has garnered significant interest for the management of acute pancreatitis. This technical guide provides an in-depth overview of the preclinical evaluation of fuzapladib sodium in various animal models of acute pancreatitis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, a summary of quantitative outcomes, and an exploration of the underlying mechanism of action. The information presented herein is intended to facilitate further investigation and understanding of this compound's therapeutic potential in treating this critical inflammatory condition.
Introduction to this compound
This compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2] By targeting LFA-1, this compound effectively blocks the adhesion and migration of neutrophils, a key driver of the inflammatory cascade in acute pancreatitis.[1][2] This targeted anti-inflammatory action is thought to limit the expansion of pancreatic lesions and prevent the development of multi-organ failure, a common and life-threatening complication of severe acute pancreatitis.[3] this compound has received conditional approval from the FDA and is approved in Japan for the treatment of acute pancreatitis in dogs.[4]
Mechanism of Action: LFA-1 Inhibition
Acute pancreatitis is characterized by the infiltration of neutrophils into the pancreatic tissue, a process mediated by the interaction between LFA-1 on neutrophils and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This compound inhibits the activation of LFA-1, thereby preventing the extravasation of neutrophils from the bloodstream into the pancreas. This disruption of the inflammatory cascade helps to reduce pancreatic tissue damage and systemic organ dysfunction.[2]
Below is a diagram illustrating the proposed signaling pathway of LFA-1-mediated neutrophil extravasation and the inhibitory action of this compound.
Caption: LFA-1 signaling pathway and Fuzapladib's point of intervention.
Experimental Protocols in Animal Models
The following sections detail the methodologies used to induce acute pancreatitis in various animal models for the evaluation of therapeutic agents like this compound.
Canine Model of Acute Pancreatitis (Clinical Trials)
A randomized, masked, placebo-controlled multicenter field study was conducted to evaluate the safety and clinical response of fuzapladib in dogs with presumptive acute pancreatitis.[1]
-
Animal Model: Client-owned dogs with a presumptive diagnosis of acute pancreatitis.
-
Inclusion Criteria: Dogs presenting with clinical signs consistent with acute pancreatitis.
-
Methodology:
-
Dogs were randomly assigned to receive either this compound (0.4 mg/kg) or a placebo.[1]
-
The assigned treatment was administered intravenously once daily for three consecutive days.[1]
-
Clinical improvement was assessed using the modified clinical activity index (MCAI) score on Day 3 compared to Day 0.[1]
-
Secondary outcome measures included canine acute pancreatitis clinical severity index (CAPCSI) scores, and serum concentrations of canine pancreatic lipase (B570770) immunoreactivity, cytokines, and C-reactive protein.[1]
-
Rodent Models of Acute Pancreatitis
While specific studies detailing the use of fuzapladib in these rodent models were not found in the current literature search, these are standard and widely accepted models for inducing acute pancreatitis and are relevant for future preclinical studies of fuzapladib.
This model mimics mild, edematous pancreatitis.
-
Animal Model: Mice or rats.
-
Methodology:
-
Administer supramaximal doses of cerulein (a cholecystokinin (B1591339) analog) via intraperitoneal (IP) injections. A common protocol involves hourly IP injections for a total of 6-10 hours.
-
Euthanize animals at specific time points after the final injection.
-
Collect blood samples for measurement of serum amylase and lipase.
-
Harvest the pancreas for histological evaluation of edema, inflammation, and acinar cell necrosis.
-
This model induces a more severe, necrotizing pancreatitis.
-
Animal Model: Mice or rats.
-
Methodology:
-
Administer a high concentration of L-arginine hydrochloride solution (e.g., 8%) via one or two intraperitoneal injections.
-
Monitor animals for up to 72 hours.
-
Collect blood and pancreatic tissue at various time points for biochemical and histological analysis as described for the cerulein model.
-
This model closely mimics gallstone-induced pancreatitis in humans and results in severe necro-hemorrhagic pancreatitis.
-
Animal Model: Rats.
-
Methodology:
-
Surgically cannulate the biliopancreatic duct in a retrograde manner.
-
Infuse a solution of sodium taurocholate into the duct.
-
Monitor animals for signs of distress and euthanize at predetermined time points.
-
Assess pancreatitis severity through serum enzyme levels, histological examination of the pancreas, and evaluation of systemic complications such as lung injury.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Efficacy of Fuzapladib in a Canine Clinical Trial
| Outcome Measure | Fuzapladib Group (n=16) | Placebo Group (n=19) | p-value | Reference |
| Mean Change in MCAI Score (Day 0 to Day 3) | -7.75 | -5.68 | 0.02 | [1] |
MCAI: Modified Canine Activity Index
Table 2: Pharmacokinetic Parameters of Fuzapladib in Different Animal Species
| Parameter | Rat | Cat | Dog | Reference |
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous | [5] |
| Dose (mg/kg) | 2 | 2 | 2 | [5] |
| Cmax (µg/mL) | 3.2 | 6.6 | 14.7 | [5] |
| Clearance (h⁻¹) | 2.1 | 0.30 | 0.13 | [5] |
Cmax: Maximum plasma concentration
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of acute pancreatitis.
Caption: A generalized experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound has demonstrated a promising safety and efficacy profile in a clinical setting for canine acute pancreatitis, primarily through its targeted inhibition of LFA-1 and subsequent reduction in neutrophil-mediated inflammation. The pharmacokinetic data across different species provide a valuable foundation for dose-ranging studies. While robust data from rodent models of acute pancreatitis treated with fuzapladib are currently limited in the public domain, the established protocols for inducing pancreatitis in these models offer a clear path for future preclinical investigations.
Further research should focus on evaluating the efficacy of this compound in well-characterized rodent models of both mild and severe acute pancreatitis. Such studies will be instrumental in elucidating the dose-response relationship, the optimal therapeutic window, and the impact on long-term outcomes, including the prevention of chronic pancreatitis. A deeper understanding of the downstream signaling effects of LFA-1 inhibition by fuzapladib will also be crucial in fully characterizing its mechanism of action and identifying potential biomarkers of therapeutic response. This continued research will be vital for the potential translation of this compound into a therapeutic option for human acute pancreatitis.
References
- 1. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. cevaconnect.com [cevaconnect.com]
- 4. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 5. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
In Vitro Efficacy and Metabolism of Fuzapladib Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib sodium is a novel anti-inflammatory agent that has garnered significant interest for its targeted mechanism of action in preventing excessive inflammatory responses. It is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1] In Japan, it has been approved for the treatment of acute pancreatitis in dogs since 2018, and it received conditional approval from the U.S. Food and Drug Administration (FDA) for the same indication.[2][3] This technical guide provides an in-depth overview of the in vitro studies of this compound, focusing on its mechanism of action, relevant signaling pathways, experimental protocols for its evaluation, and available quantitative data.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1, a key adhesion molecule expressed on the surface of leukocytes, including neutrophils.[4] The activation of LFA-1 is a critical step in the inflammatory cascade, enabling the adhesion of leukocytes to the vascular endothelium and their subsequent extravasation into tissues.[5][6] By preventing LFA-1 activation, this compound effectively blocks the migration of neutrophils from the bloodstream into sites of inflammation, thereby mitigating tissue damage caused by an excessive inflammatory response.[1]
Signaling Pathway of LFA-1 Activation and Inhibition by Fuzapladib
The activation of LFA-1 is an "inside-out" signaling process initiated by chemokines and cytokines.[5] This process is crucial for the conformational change in LFA-1 that allows it to bind with high affinity to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[2] Fuzapladib has been shown to inhibit the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1), both of which are essential for LFA-1 activation.[5] The following diagram illustrates this signaling pathway and the point of intervention by Fuzapladib.
Quantitative In Vitro Efficacy Data
While extensive quantitative data from in vitro cell-based assays are not widely published, one key study has demonstrated the efficacy of Fuzapladib in a specific cellular context.
| Assay Type | Cell Line | Stimulant | Fuzapladib Concentration | Observed Effect |
| LFA-1 Activity Assay | Genetically engineered mouse pre-B cells expressing LFA-1 | Stromal cell-derived factor-1 (SDF-1) | 1 µmol/L | Suppression of LFA-1 activity[2] |
Experimental Protocols
Representative Protocol for In Vitro Leukocyte Adhesion Assay
This protocol is a representative example of how the inhibitory effect of Fuzapladib on leukocyte adhesion to endothelial cells can be quantified in vitro. Specific cell lines and conditions may need to be optimized.
1. Cell Culture:
-
Culture a human umbilical vein endothelial cell (HUVEC) line to confluence in 96-well plates.
-
Culture a leukocyte cell line (e.g., HL-60 or isolated primary neutrophils) in appropriate media.
2. Endothelial Cell Activation:
-
Treat the confluent HUVEC monolayer with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for 4-6 hours to induce the expression of ICAM-1.
3. Leukocyte Labeling and Treatment:
-
Label the leukocyte suspension with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the labeled leukocytes with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
4. Co-culture and Adhesion:
-
Remove the activation media from the HUVECs and wash gently.
-
Add the pre-treated leukocyte suspension to the HUVEC monolayer and incubate for a defined time (e.g., 30-60 minutes) to allow for adhesion.
5. Quantification of Adhesion:
-
Gently wash the wells to remove non-adherent leukocytes.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The percentage of inhibition of adhesion can be calculated relative to the vehicle-treated control.
In Vitro Metabolism Studies
The metabolic profile of Fuzapladib has been investigated in vitro using liver S9 fractions from different species to identify the cytochrome P450 (CYP) enzymes involved in its metabolism.
Protocol for In Vitro Metabolism Assay with Liver S9 Fractions
This protocol details the methodology used to assess the metabolism of Fuzapladib and the inhibitory effects of specific CYP inhibitors.
1. Reaction Medium Preparation:
-
Prepare a reaction medium containing liver S9 fraction (2 mg protein/mL for rat; 5 mg protein/mL for dog and cat) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
2. Incubation with CYP Inhibitors:
-
In separate reaction tubes, pre-incubate 240 µL of the reaction medium with 10 mM of each specific CYP inhibitor for 5 minutes at 37°C.
-
Selected inhibitors include α-naphthoflavone (CYP1A), ketoconazole (B1673606) (CYP3A), ticlopidine (B1205844) (CYP2B), phenytoin (B1677684) (CYP2C), quinidine (B1679956) (CYP2D), and disulfiram (B1670777) (CYP2E).
3. Initiation of Metabolic Reaction:
-
To the pre-incubated mixture, add 30 µL of 400 ng/mL this compound monohydrate and 30 µL of 10 mM NADPH solution to initiate the reaction (final volume 300 µL).
-
Incubate the reaction mixture for 60 minutes at 37°C.
4. Termination of Reaction:
-
Stop the reaction by adding 900 µL of ice-cold methanol (B129727) containing an internal standard (e.g., 500 ng/mL tranilast).
5. Analysis:
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the remaining concentration of Fuzapladib using a validated UPLC/ESI-MS system.
Quantitative Data from In Vitro Metabolism Assay
The following table summarizes the percentage of remaining Fuzapladib after incubation with liver S9 fractions from different species in the presence of various CYP inhibitors. A higher percentage indicates greater inhibition of metabolism by the specific CYP inhibitor.
| CYP Inhibitor | Target CYP Isoenzyme | Rat (% Remaining Fuzapladib) | Cat (% Remaining Fuzapladib) | Dog (% Remaining Fuzapladib) |
| α-naphthoflavone | CYP1A | ~80% | ~70% | ~95% |
| Ketoconazole | CYP3A | ~90% | ~95% | ~98% |
| Ticlopidine | CYP2B | ~65% | ~60% | ~75% |
| Phenytoin | CYP2C | ~70% | ~80% | ~85% |
| Quinidine | CYP2D | ~95% | ~90% | ~98% |
| Disulfiram | CYP2E | ~60% | ~55% | ~70% |
| Data are estimated from graphical representations in the source material and represent the mean of 3 experiments. |
Conclusion
The in vitro data for this compound strongly support its mechanism of action as a specific inhibitor of LFA-1 activation. By targeting the interaction between PLC-β2 and RAC1, it effectively prevents the conformational changes in LFA-1 necessary for leukocyte adhesion and extravasation. While comprehensive quantitative data from various in vitro cell-based assays are limited in publicly available literature, the existing evidence demonstrates its activity at the molecular and cellular levels. The in vitro metabolism studies provide valuable insights into the species-specific metabolic pathways, which is crucial information for drug development and translation to clinical use. Further in vitro studies would be beneficial to fully characterize its potency and selectivity across different cell types and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release [mdpi.com]
- 4. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamics of Fuzapladib Sodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib sodium is a novel small molecule inhibitor that has garnered significant attention for its therapeutic potential in managing acute inflammatory conditions. It is conditionally approved by the FDA for the management of clinical signs associated with acute onset of canine pancreatitis.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its effects.
Mechanism of Action: Inhibition of LFA-1 Activation
This compound's primary mechanism of action is the inhibition of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1).[3][4] LFA-1 is an integrin receptor expressed on the surface of leukocytes, including neutrophils, and plays a critical role in the inflammatory cascade.[5]
In response to pro-inflammatory signals, such as chemokines (e.g., IL-8) and selectin binding, LFA-1 on neutrophils undergoes a conformational change from a low-affinity state to a high-affinity state. This activation enables LFA-1 to bind to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells lining blood vessels. The binding of activated LFA-1 to ICAM-1 is a crucial step for the firm adhesion of neutrophils to the endothelium, a prerequisite for their subsequent transmigration from the bloodstream into inflamed tissues (extravasation).[5]
This compound specifically targets and prevents this activation step. By inhibiting the conformational change of LFA-1 to its high-affinity state, Fuzapladib effectively blocks the adhesion of neutrophils to the vascular endothelium.[5] This, in turn, prevents neutrophil extravasation into the pancreatic tissue, thereby mitigating the neutrophil-mediated inflammatory response that is a hallmark of acute pancreatitis.[4]
Signaling Pathway of LFA-1 Activation and Inhibition by Fuzapladib
The activation of LFA-1 is a complex process involving intracellular signaling cascades. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been evaluated in both in vitro and in vivo studies.
In Vitro LFA-1 Inhibition
While a specific IC50 value for Fuzapladib's inhibition of LFA-1 is not publicly available, an in vitro study demonstrated its inhibitory activity.
| Assay System | Stimulant | Fuzapladib Concentration | Effect |
| Genetically engineered mouse pre-B cells expressing LFA-1 | Stromal cell-derived factor-1 (SDF-1) | 1 µmol/L | Suppressed LFA-1 activity |
In Vivo Efficacy in a Canine Model of Acute Pancreatitis
A randomized, masked, placebo-controlled multicenter study evaluated the clinical efficacy of Fuzapladib in dogs with presumptive acute pancreatitis. The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.
| Parameter | This compound Group (n=16) | Placebo Group (n=19) | p-value |
| Mean MCAI Score at Day 0 | 8.6 ± 3.0 | 7.7 ± 2.6 | 0.36 |
| Mean Change in MCAI Score (Day 0 to Day 3) | -7.75 | -5.68 | 0.02 |
Data from Steiner et al., 2023.[1]
The study also evaluated secondary endpoints, including serum canine pancreatic lipase (B570770) immunoreactivity (cPLI) and C-reactive protein (CRP) concentrations. However, no statistically significant differences were observed between the Fuzapladib and placebo groups for these markers.[1]
Experimental Protocols
In Vitro LFA-1 Activation Inhibition Assay (General Overview)
A specific, detailed protocol for an in vitro LFA-1 inhibition assay for Fuzapladib is not publicly available. However, a general methodology can be described based on available literature.
-
Cell Culture: A suitable cell line expressing LFA-1 (e.g., genetically engineered mouse pre-B cells or a human leukocyte cell line) is cultured under standard conditions.
-
Stimulation: The cells are stimulated with a known LFA-1 activator, such as SDF-1, to induce the high-affinity conformation of LFA-1.
-
Treatment: The stimulated cells are incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion Assay: The treated cells are then added to plates coated with ICAM-1, the ligand for LFA-1. After an incubation period, non-adherent cells are washed away.
-
Quantification: The number of adherent cells is quantified, typically using a colorimetric or fluorescent assay.
-
Data Analysis: The concentration of Fuzapladib that inhibits 50% of LFA-1-mediated cell adhesion (IC50) can be calculated from the dose-response curve.
Randomized Controlled Clinical Trial in Dogs with Acute Pancreatitis
The following is a summary of the protocol from the key clinical study evaluating Fuzapladib's efficacy.
Conclusion
This compound represents a targeted therapeutic approach for acute pancreatitis by inhibiting the activation of LFA-1 and subsequent neutrophil-mediated inflammation. In vivo studies in dogs have demonstrated a statistically significant improvement in clinical signs. Further research to elucidate the full spectrum of its pharmacodynamic effects and to establish a definitive dose-response relationship for LFA-1 inhibition will be valuable for optimizing its therapeutic use and exploring its potential in other inflammatory conditions.
References
Early Research on IKV-741 (Fuzapladib Sodium): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKV-741, also known as Fuzapladib sodium, is an investigational drug that has garnered attention for its potential therapeutic applications, primarily in the context of inflammatory conditions. This technical guide provides a comprehensive overview of the early research conducted on IKV-741, focusing on its mechanism of action, preclinical efficacy, pharmacokinetics, and safety profile. The information presented herein is intended to serve as a valuable resource for professionals involved in drug discovery and development.
Core Mechanism of Action: LFA-1 Activation Inhibition
This compound is a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[1] LFA-1 is an integrin receptor found on the surface of leukocytes that plays a critical role in the inflammatory process by mediating the adhesion of these cells to the vascular endothelium, a prerequisite for their migration into tissues.[2]
The mechanism by which this compound inhibits LFA-1 activation involves the disruption of the interaction between Phospholipase C-β2 (PLC-β2) and Ras-related C3 botulinum toxin substrate 1 (RAC1).[3][4] This interaction is a key intracellular signaling event that leads to the conformational changes in LFA-1 required for its activation and subsequent binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells.[2] By preventing this activation, this compound effectively blocks the extravasation of neutrophils and other leukocytes to sites of inflammation.[2]
Preclinical Efficacy
The anti-inflammatory effects of this compound have been evaluated in various preclinical models of inflammatory diseases, most notably in acute pancreatitis and colitis.
Acute Pancreatitis
In a well-controlled pilot field study in dogs with acute onset of pancreatitis, this compound demonstrated a reasonable expectation of effectiveness.[5] The primary measure of efficacy was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score that evaluates seven clinical signs relevant to dogs with acute pancreatitis: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[5][6]
Dogs treated with this compound at a dose of 0.4 mg/kg intravenously once daily for three days showed a statistically significant reduction in MCAI scores compared to the control group.[5][6]
Table 1: Efficacy of this compound in a Canine Model of Acute Pancreatitis [5][6]
| Group | Mean MCAI Score at Day 0 | Mean Change in MCAI Score from Day 0 to Day 3 | p-value |
| This compound (0.4 mg/kg IV) | 8.53 | -7.7 | 0.0193 |
| Vehicle Control | 7.68 | -5.7 |
Colitis
Preclinical studies in rodent models of colitis, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, have also suggested the effectiveness of this compound in reducing inflammatory cell infiltration into inflamed tissues.[3]
Experimental Protocols
Cerulein-Induced Pancreatitis in Rats (General Protocol)
This model is widely used to study acute pancreatitis. While the specific protocol for early Fuzapladib studies is not publicly available, a general methodology is as follows:
-
Induction: Male Wistar rats are administered supramaximal doses of cerulein, a cholecystokinin (B1591339) analogue, typically via intraperitoneal injections (e.g., 50 µg/kg per hour for 6 hours).[7]
-
Treatment: this compound or a vehicle control would be administered, likely intravenously, at various time points relative to cerulein administration (e.g., before, during, or after).
-
Endpoint Analysis: Pancreatic tissue is collected for histological examination to assess edema, inflammatory cell infiltration, and necrosis. Blood samples are taken to measure serum amylase and lipase (B570770) levels.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats (General Protocol)
This is a common model for inflammatory bowel disease. A general protocol is as follows:
-
Induction: Rats are provided with drinking water containing DSS (typically 2-5%) for a period of 5-7 days to induce acute colitis.[8][9][10][11]
-
Treatment: this compound or a vehicle control is administered, often daily, via oral gavage or intravenous injection.
-
Endpoint Analysis: Clinical signs such as weight loss, stool consistency, and rectal bleeding are monitored daily. At the end of the study, the colon is removed for measurement of length, and tissue samples are taken for histological scoring of inflammation and damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colonic tissue.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several species, including rats, cats, and dogs.
Table 2: Pharmacokinetic Parameters of this compound [5][8]
| Species | Dose and Route | Cmax (µg/mL) | T1/2 (hour) | CLss (L/h/kg) | Vss (L/kg) | AUCss (hour*µg/mL) |
| Dog | 0.4 mg/kg IV (9 daily doses) | 3.55 ± 1.17 (C0) | 7.32 ± 4.08 | 0.026 ± 0.009 | 0.216 ± 0.070 | 19.2 ± 12.7 |
| Rat (Male) | 2 mg/kg IV | - | - | 687 ± 24 (CLtot) | - | - |
| Cat (Male) | 2 mg/kg IV | - | - | 74 ± 11 (CLtot) | - | - |
| Rat (Male) | 2 mg/kg SC | 3.2 | - | - | - | - |
| Cat (Male) | 2 mg/kg SC | 6.6 | - | - | - | - |
| Dog (Male) | 2 mg/kg SC | 14.7 | - | - | - | - |
C0: Back-extrapolated plasma concentration at time zero. CLtot: Total body clearance. Data presented as mean ± standard deviation.
Safety and Toxicology
Early safety and toxicology studies were conducted to support the clinical development of this compound.
In a 9-day laboratory study in healthy Beagle dogs, this compound was administered intravenously once daily at doses of 0.4, 1.2, and 2 mg/kg. The study found no systemic toxicity and an acceptable margin of safety. The main observations were swelling and bruising at the injection site, hypertension, and mild thrombocytopenia.[5]
A pilot field study in dogs with acute pancreatitis evaluated the safety of this compound at 0.4 mg/kg IV for three days. The most common adverse reactions observed are listed in the table below.
Table 3: Adverse Reactions in a Pilot Field Study in Dogs with Acute Pancreatitis [5]
| Adverse Reaction | This compound Group (n=31) | Vehicle Control Group (n=30) |
| Anorexia | 10 | 11 |
| Digestive Tract Disorders | 8 | 6 |
| Respiratory Tract Disorders | 6 | 4 |
| Hepatopathy and Jaundice | 5 | 3 |
Visualizations
Signaling Pathway of LFA-1 Activation and Inhibition by this compound
Caption: LFA-1 activation pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Efficacy Studies
Caption: General workflow for preclinical efficacy studies of this compound.
References
- 1. panoquell.com [panoquell.com]
- 2. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release [mdpi.com]
- 6. vetlexicon.com [vetlexicon.com]
- 7. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of experimental acute ulcerative colitis in rats by administration of dextran sulfate sodium at low concentration followed by intracolonic administration of 30% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sulphate Sodium Acute Colitis Rat Model: A Suitable Tool for Advancing Our Understanding of Immune and Microbial Mechanisms in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fuzapladib Sodium: A Technical Guide to its Role in the Inflammatory Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib sodium is an emerging therapeutic agent that modulates the inflammatory response, primarily through its action as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the inflammatory cascade, and a summary of key experimental findings. The information is presented to support further research and drug development efforts in the field of inflammatory diseases.
Core Mechanism of Action: Inhibition of Leukocyte Extravasation
The primary mechanism of action of this compound is the inhibition of LFA-1 activation.[1][2][3][4] LFA-1 is an integrin receptor expressed on the surface of leukocytes, which plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues—a process known as extravasation.[3] In inflammatory conditions, chemokines and cytokines trigger a conformational change in LFA-1, activating it to bind with high affinity to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial surface.[5] This interaction is a crucial step in the inflammatory cascade, leading to the infiltration of leukocytes, such as neutrophils, into the site of injury or infection.[3]
This compound inhibits this activation step, preventing the firm adhesion of leukocytes to the blood vessel wall and their subsequent transmigration into the surrounding tissues.[5][6] By blocking this key process, this compound effectively dampens the inflammatory response. Some evidence also suggests that this compound may act as a phospholipase A2 (PLA2) inhibitor, which would contribute to its anti-inflammatory effects by reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][7]
Signaling Pathway of LFA-1 Mediated Leukocyte Extravasation and Inhibition by this compound
Caption: Signaling pathway of LFA-1 mediated leukocyte extravasation and its inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data from key studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Stimulus | This compound Concentration | Observed Effect | Reference |
| LFA-1 Activity | Genetically engineered mouse pre-B cells expressing LFA-1 | Stromal cell-derived factor-1 (SDF-1) | 1 µmol/L | Suppressed LFA-1 activity | [2] |
| Cell Adhesion | HL-60 cells and Human Umbilical Vein Endothelial Cells (HUVEC) | Lipopolysaccharide (LPS) | 1 µM | Significantly inhibited adhesion of HL-60 cells to HUVEC | [1] |
Table 2: Clinical Efficacy of this compound in a Canine Pancreatitis Trial
| Parameter | This compound Group (n=16) | Placebo Group (n=19) | p-value | Reference |
| Mean Modified Canine Activity Index (MCAI) Score at Day 0 | 8.6 ± 3.0 | 7.7 ± 2.6 | 0.36 | [6] |
| Mean Change in MCAI Score from Day 0 to Day 3 | -7.75 | -5.68 | 0.02 | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs (0.4 mg/kg IV)
| Parameter | Value (Mean ± SD) | Reference |
| C0 (µg/mL) | 1.13 ± 0.22 | [8] |
| AUCss (µg*h/mL) | 1.70 ± 0.38 | [8] |
| T1/2 (h) | 2.15 ± 0.52 | [8] |
| Vss (L/kg) | 0.29 ± 0.05 | [8] |
| Clss (mL/h/kg) | 244.6 ± 53.6 | [8] |
| C0: Back-extrapolated plasma concentration at time zero; AUCss: Area under the curve at steady state; T1/2: Elimination half-life; Vss: Volume of distribution at steady state; Clss: Clearance at steady state. |
Table 4: In Vitro Metabolism of this compound in Liver S9 Fractions
| Species | This compound Degradation (%) after 60 min | Reference |
| Rat | ~38% | [7] |
| Cat | ~48% | [7] |
| Dog | ~17% | [7] |
Experimental Protocols
Canine Pancreatitis Clinical Trial
A multicenter, randomized, masked, placebo-controlled prospective field study was conducted to evaluate the safety and clinical efficacy of this compound in dogs with presumptive acute pancreatitis.[6]
-
Subjects: 61 client-owned dogs with a presumptive diagnosis of acute pancreatitis based on clinical signs and serum canine pancreatic lipase (B570770) immunoreactivity (cPLI) concentrations ≥400 μg/L.[6]
-
Treatment:
-
Efficacy Assessment: The primary clinical response variable was the change in the Modified Canine Activity Index (MCAI) score between Day 0 and Day 3. The MCAI is a scoring system that evaluates seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool.[6]
Workflow for the Canine Pancreatitis Clinical Trial
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PANOQUELL®-CA1 [panoquell.com]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Fuzapladib Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib sodium is an emerging therapeutic agent demonstrating significant anti-inflammatory properties. Initially developed as a phospholipase A2 (PLA2) inhibitor, its primary mechanism of action is now understood to be the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[1][2][3] This compound is the active ingredient in PANOQUELL®-CA1, a drug conditionally approved by the U.S. Food and Drug Administration (FDA) for managing clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][4] In Japan, it has been approved for the same indication since 2018 under the brand names BRENDA and BRENDA-Z.[1][2] This technical guide delves into the core anti-inflammatory properties of this compound, presenting key data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Neutrophil Extravasation
The anti-inflammatory effect of this compound is primarily attributed to its role as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor.[2][5][6] LFA-1 is an integrin receptor expressed on the surface of leukocytes, particularly neutrophils.[6][7] In an inflammatory state, such as acute pancreatitis, injured pancreatic tissue releases cytokines.[7] These signaling molecules trigger the activation of LFA-1 on circulating neutrophils and the upregulation of its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on vascular endothelial cells at the site of inflammation.[8][9]
The binding of activated LFA-1 to ICAM-1 is a critical step that facilitates the adhesion of neutrophils to the blood vessel wall, followed by their migration (extravasation) into the surrounding tissue.[7][8][9] This infiltration of neutrophils is a hallmark of acute pancreatitis, contributing significantly to tissue damage and the systemic inflammatory response.[7][10][11]
This compound intervenes in this process by inhibiting the activation of LFA-1.[5][11][12] By preventing LFA-1 activation, the drug effectively blocks the adhesion and subsequent migration of neutrophils from the bloodstream into the pancreatic tissue.[1][9][11] This targeted action is thought to limit the expansion of pancreatic lesions and may help prevent complications such as multi-organ failure.[10][11]
References
- 1. dvm360.com [dvm360.com]
- 2. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 3. medcraveonline.com [medcraveonline.com]
- 4. A Closer Look at Panoquell-CA1 in Dogs • MSPCA-Angell [mspca.org]
- 5. aaha.org [aaha.org]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. PANOQUELL®-CA1 [panoquell.com]
- 8. cevaconnect.com [cevaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. PANOQUELL®-CA1 [panoquell.com]
- 11. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 12. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
Methodological & Application
Fuzapladib Sodium: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fuzapladib (B1674294) sodium is a novel anti-inflammatory drug that functions as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor. By preventing the activation of LFA-1, fuzapladib sodium effectively blocks the adhesion and migration of neutrophils to sites of inflammation. This mechanism of action has shown therapeutic potential in various inflammatory conditions. This document provides detailed application notes and experimental protocols for in vivo studies using this compound, with a focus on its application in canine acute pancreatitis, a porcine endotoxemia model, and a murine model of postoperative ileus. Quantitative data from key studies are summarized, and the underlying signaling pathway is illustrated.
Mechanism of Action: LFA-1 Activation Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the activation of LFA-1 (CD11a/CD18), a key integrin expressed on the surface of leukocytes. In response to inflammatory signals such as chemokines, LFA-1 undergoes a conformational change from a low-affinity state to a high-affinity state, enabling it to bind firmly to intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This interaction is a critical step for the extravasation of neutrophils from the bloodstream into inflamed tissues. This compound prevents this activation step, thereby inhibiting neutrophil infiltration and the subsequent inflammatory cascade.[1][2][3] One study has suggested that fuzapladib inhibits the interaction between phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1), both of which are essential for LFA-1 activation.[4]
Quantitative Data Summary
Table 1: Efficacy of this compound in Canine Acute Pancreatitis
| Parameter | This compound Group (n=16) | Placebo Group (n=19) | p-value | Reference |
| Baseline MCAI Score (Day 0) | 8.6 ± 3.0 | 7.7 ± 2.6 | 0.36 | [3] |
| MCAI Score (Day 3) | -7.8 ± 2.5 (decrease) | -5.7 ± 3.8 (decrease) | 0.02 | [3] |
| Mean Change in MCAI (Day 0-3) | -7.75 | -5.68 | 0.02 | [3][5] |
| MCAI: Modified Canine Activity Index. A higher score indicates more severe clinical signs. Data are presented as mean ± standard deviation. |
Table 2: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Total Clearance (mL/h/kg) | Reference |
| Rat (male) | IV | 2 | - | - | 687 ± 24 | [6] |
| SC | 2 | 3.2 | ~0.2-0.9 | - | [6] | |
| Cat (male) | IV | 2 | - | - | 74 ± 11 | [6] |
| SC | 2 | 6.6 | ~0.2-0.9 | - | [6] | |
| Dog (male) | IV | 2 | - | - | 16 ± 2 | [6] |
| SC | 2 | 14.7 | ~0.2-0.9 | - | [6] | |
| IV: Intravenous, SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax. Data are presented as mean ± standard error. |
Experimental Protocols
Protocol 1: Canine Model of Acute Pancreatitis
This protocol is based on the methodology of a randomized, masked, placebo-controlled multicenter study.[3][5]
Objective: To evaluate the safety and clinical efficacy of this compound in dogs with naturally occurring acute pancreatitis.
Animal Model:
-
Client-owned dogs with a presumptive diagnosis of acute pancreatitis.
-
Inclusion criteria typically include the presence of at least two clinical signs of pancreatitis (e.g., vomiting, abdominal pain, anorexia) and elevated canine pancreatic lipase (B570770) immunoreactivity (cPLI) concentrations (≥400 µg/L).[3]
Materials:
-
This compound for injection (e.g., PANOQUELL®-CA1).
-
Sterile water for injection or appropriate vehicle for placebo.
-
Standard supportive care medications (e.g., intravenous fluids, antiemetics, analgesics).
Procedure:
-
Randomization: Dogs are randomly assigned to either the this compound treatment group or a placebo control group.
-
Dosage and Administration:
-
Treatment Group: Administer this compound at a dose of 0.4 mg/kg intravenously once daily for three consecutive days.[3][5] The injection can be given as a bolus over 15 seconds to 1 minute.
-
Control Group: Administer an equivalent volume of a placebo (e.g., vehicle solution) intravenously on the same schedule.
-
-
Supportive Care: All dogs should receive standard supportive care as deemed necessary by the attending veterinarian. This may include intravenous fluid therapy, antiemetics, and analgesics.[7]
-
Clinical Assessment:
-
Perform a clinical assessment daily for at least four days (Day 0 to Day 3).
-
Utilize a standardized clinical scoring system, such as the Modified Canine Activity Index (MCAI), to assess disease severity. The MCAI evaluates parameters like activity, appetite, vomiting, abdominal pain, dehydration, and stool consistency.[8]
-
-
Data Analysis: The primary endpoint is typically the change in the MCAI score from Day 0 (baseline) to Day 3.[3][5]
Protocol 2: Porcine Model of Endotoxemia
This protocol is based on a study evaluating the anti-inflammatory effects of fuzapladib in a lipopolysaccharide (LPS)-induced endotoxemia model in pigs.[9]
Objective: To investigate the therapeutic effects of fuzapladib on inflammatory cytokines and cardio-respiratory function in a porcine model of endotoxemia.
Animal Model:
-
Pigs (specific breed and weight to be standardized for the study).
Materials:
-
This compound.
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
Anesthetic agents for general anesthesia.
-
Equipment for monitoring cardio-respiratory function.
-
Kits for measuring inflammatory cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the pigs and instrument them for continuous monitoring of parameters such as heart rate, blood pressure, and respiratory function.
-
Group Allocation: Divide the pigs into at least three groups: a control group, a low-dose fuzapladib group, and a high-dose fuzapladib group.
-
Fuzapladib Administration: Administer fuzapladib intravenously. The specific doses should be determined based on pharmacokinetic studies. In one study, the high dose was set to achieve a target plasma concentration ten times that of the low dose.[10]
-
LPS Challenge: Shortly after fuzapladib administration (e.g., 5 minutes), induce endotoxemia by administering LPS intravenously.[9]
-
Monitoring and Sampling:
-
Continuously monitor cardio-respiratory parameters throughout the experiment.
-
Collect blood samples at predetermined time points to measure complete blood cell counts, blood biochemistry, and inflammatory cytokine levels.
-
-
Data Analysis: Compare the measured parameters between the different treatment groups and the control group to evaluate the effects of fuzapladib.
Protocol 3: Murine Model of Postoperative Ileus
This protocol is based on a study investigating the prophylactic impact of fuzapladib on postoperative ileus in a mouse model.[4]
Objective: To assess the effect of fuzapladib on intestinal transit and inflammation in the ileal muscularis externa in a mouse model of postoperative ileus.
Animal Model:
-
Mice (e.g., C57BL/6).
Materials:
-
This compound.
-
Anesthetic agents.
-
Surgical instruments for intestinal manipulation.
-
Non-absorbable marker for measuring intestinal transit (e.g., fluorescently labeled dextran).
Procedure:
-
Fuzapladib Administration: Administer fuzapladib to the treatment group of mice. The route of administration (e.g., oral gavage, subcutaneous injection) and dose should be optimized for the study.
-
Induction of Postoperative Ileus:
-
Anesthetize the mice.
-
Perform a laparotomy and gently manipulate the small intestine to induce an inflammatory response in the muscularis externa.
-
-
Assessment of Intestinal Transit:
-
At a specific time point post-surgery, administer a non-absorbable marker orally.
-
After a defined period, euthanize the mice and measure the distribution of the marker along the gastrointestinal tract.
-
-
Inflammatory Cell Infiltration Analysis:
-
Collect samples of the ileal muscularis externa.
-
Use techniques such as immunohistochemistry or flow cytometry to quantify the infiltration of inflammatory cells (e.g., neutrophils, macrophages).
-
-
Data Analysis: Compare the intestinal transit and the number of infiltrating inflammatory cells between the fuzapladib-treated group and a control group that underwent the same surgical procedure without the drug.
Conclusion
This compound is a promising therapeutic agent for various inflammatory diseases due to its targeted inhibition of LFA-1 activation. The provided protocols for in vivo studies in different animal models offer a framework for further investigation into its efficacy and mechanisms of action. The quantitative data from canine studies demonstrate a statistically significant clinical improvement in acute pancreatitis. Further research in other species and disease models is warranted to fully elucidate the therapeutic potential of this novel anti-inflammatory compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kcvma.com [kcvma.com]
- 8. dvm360.com [dvm360.com]
- 9. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assay Development for Fuzapladib Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib sodium is an inhibitor of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule involved in the inflammatory cascade.[1][2][3] By blocking LFA-1 activation, this compound effectively reduces the extravasation of neutrophils into tissues, a key process in the pathogenesis of acute inflammatory conditions such as pancreatitis.[1][3] These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy of this compound and other potential LFA-1 inhibitors. The assays focus on quantifiable, functional endpoints in neutrophils, the primary target of this compound.
Mechanism of Action: LFA-1 Signaling Pathway
LFA-1, an integrin receptor expressed on the surface of leukocytes, plays a pivotal role in cell-cell interactions, particularly the adhesion of neutrophils to endothelial cells. This interaction is mediated by the binding of LFA-1 to Intercellular Adhesion Molecule-1 (ICAM-1) on the endothelial cell surface.[2][3] In inflammatory states, chemokines trigger an inside-out signaling cascade that shifts LFA-1 from a low-affinity to a high-affinity state, enabling firm adhesion and subsequent transmigration of neutrophils into the inflamed tissue. This compound exerts its anti-inflammatory effect by preventing this conformational change, thereby inhibiting neutrophil adhesion and migration.[1][2][3]
Caption: this compound inhibits the LFA-1 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo and in vitro effects of this compound.
Table 1: In Vivo Efficacy of this compound in Canine Acute Pancreatitis
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) | -7.7 | -5.7 | 0.0193 | [1] |
| Day 0 Mean MCAI Score | 8.53 | 7.68 | Not Significant | [1] |
The Modified Canine Activity Index (MCAI) is a composite score evaluating clinical signs of pancreatitis, including activity, appetite, vomiting, abdominal pain, dehydration, and stool consistency. A greater negative change indicates clinical improvement.
Table 2: In Vitro Effective Concentration of Fuzapladib
| Assay System | Effective Concentration | Endpoint | Reference |
| Genetically modified mouse pre-B cells expressing LFA-1 | 1 µmol/L | Suppression of LFA-1 activity | A pharmaceutical company's in-house data (as cited in a peer-reviewed publication) |
Experimental Protocols
Canine Neutrophil Isolation
This protocol describes the isolation of neutrophils from canine whole blood, a critical first step for subsequent functional assays.
Materials:
-
Canine whole blood collected in EDTA or heparin tubes
-
Dextran (B179266) (3% in 0.9% saline)
-
Density gradient medium (e.g., Ficoll-Paque or similar)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Red blood cell (RBC) lysis buffer
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Add an equal volume of 3% dextran solution to the diluted blood and mix gently.
-
Allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Layer the supernatant onto an equal volume of density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[5]
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells), leaving the neutrophil/RBC pellet at the bottom.
-
Resuspend the pellet in PBS and perform RBC lysis using a hypotonic lysis buffer.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the final neutrophil pellet in the desired cell culture medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity should be >95% neutrophils.[6]
Caption: Workflow for the isolation of canine neutrophils.
Neutrophil Adhesion Assay (Static)
This assay measures the ability of this compound to inhibit the adhesion of activated neutrophils to a layer of endothelial cells or purified ICAM-1.
Materials:
-
Isolated canine neutrophils
-
Canine endothelial cells (e.g., primary culture or cell line) or purified canine ICAM-1
-
96-well black, clear-bottom tissue culture plates
-
Fluorescent dye (e.g., Calcein-AM)
-
Neutrophil activator (e.g., PMA, fMLP, or IL-8)
-
This compound
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Protocol:
-
Plate Preparation:
-
If using endothelial cells, seed them in the 96-well plate and grow to confluence.
-
If using purified ICAM-1, coat the wells of the 96-well plate with ICAM-1 solution and incubate overnight at 4°C. Wash unbound ICAM-1 before use.
-
-
Neutrophil Labeling:
-
Incubate isolated neutrophils with Calcein-AM dye according to the manufacturer's instructions.
-
Wash the labeled neutrophils to remove excess dye.
-
-
Treatment and Activation:
-
Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the neutrophil activator to the cell suspension.
-
-
Adhesion:
-
Add the treated and activated neutrophil suspension to the prepared 96-well plate.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed wash buffer to remove non-adherent neutrophils.
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the positive control (activated neutrophils without Fuzapladib).
-
Generate a dose-response curve and determine the IC50 value for this compound.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the effect of this compound on the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated canine neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Chemoattractant (e.g., IL-8 or LTB4)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability/quantification reagent (e.g., Calcein-AM or a cell titer glow assay)
Protocol:
-
Chamber Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
-
Cell Treatment:
-
Resuspend isolated neutrophils in assay buffer.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add the treated neutrophil suspension to the upper chamber of the Boyden apparatus.
-
Incubate for 1-2 hours at 37°C in a humidified incubator to allow for migration.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the migrated cells on the lower side of the membrane or in the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescence- or luminescence-based cell quantification assay.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each Fuzapladib concentration compared to the positive control.
-
Generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for the neutrophil chemotaxis assay.
Conclusion
The provided protocols for canine neutrophil isolation, static adhesion, and chemotaxis assays offer a robust framework for the in vitro evaluation of this compound and other LFA-1 inhibitors. These assays provide quantitative data on the functional inhibition of key neutrophil activities involved in the inflammatory response. The successful implementation of these cell-based assays can significantly contribute to the preclinical assessment and development of novel anti-inflammatory therapeutics targeting the LFA-1 pathway.
References
- 1. panoquell.com [panoquell.com]
- 2. aaha.org [aaha.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Canine Neutrophil Extracellular Trap Formation: Dynamic and Quantitative Analysis by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Fluorescence Assay for Quantification of Canine Neutrophil Extracellular Trap Release - PMC [pmc.ncbi.nlm.nih.gov]
Fuzapladib Sodium: Application Notes and Protocols for Laboratory Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib (B1674294) sodium, commercially available as PANOQUELL®-CA1, is a novel anti-inflammatory drug that functions as a leukocyte function-associated antigen 1 (LFA-1) activation inhibitor.[1][2][3] It is conditionally approved by the U.S. Food and Drug Administration (FDA) for managing clinical signs associated with the acute onset of pancreatitis in dogs.[2][3] Fuzapladib sodium has demonstrated efficacy in reducing neutrophil extravasation into tissues, a key process in the inflammatory cascade of pancreatitis and other inflammatory conditions.[4][5] This document provides detailed application notes and protocols for the dosage and administration of this compound in various laboratory animal models, consolidating findings from preclinical and clinical studies.
Mechanism of Action
This compound selectively inhibits the activation of LFA-1, a critical integrin expressed on the surface of leukocytes.[6] In an inflammatory state, cytokines trigger the activation of LFA-1, which then binds to intercellular adhesion molecule 1 (ICAM-1) on the vascular endothelium. This interaction facilitates the adhesion and subsequent transmigration of neutrophils from the bloodstream into the inflamed tissue.[6] By inhibiting LFA-1 activation, this compound effectively blocks this crucial step in neutrophil infiltration, thereby mitigating the inflammatory response and preventing further tissue damage.[4][5]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables provide a summary of dosages and pharmacokinetic parameters of this compound in various laboratory animal species.
Table 1: Dosage and Administration of this compound in Laboratory Animals
| Species | Indication/Model | Dosage | Route of Administration | Dosing Regimen | Reference(s) |
| Dog | Acute Pancreatitis (Clinical) | 0.4 mg/kg | Intravenous (IV) | Once daily for 3 days | [2][7] |
| Mouse | Postoperative Ileus | 20 mg/kg | Subcutaneous (SC) | 1 hour prior to and 4 hours post-intestinal manipulation | [4] |
| Rat | Pharmacokinetic Study | 2 mg/kg | IV and SC | Single dose | [5][8] |
| Cat | Pharmacokinetic Study | 2 mg/kg | IV and SC | Single dose | [5][8] |
Table 2: Pharmacokinetic Parameters of this compound (2 mg/kg Dose)
| Species | Administration Route | Cmax (µg/mL) | Clearance (mL/h/kg) | Reference(s) |
| Dog | IV | - | 16 (male), 19 (female) | [5][8] |
| SC | 14.7 (male) | - | [5][8] | |
| Cat | IV | - | 74 (male), 55 (female) | [5][8] |
| SC | 6.6 (male) | - | [5][8] | |
| Rat | IV | - | 687 (male), 730 (female) | [5][8] |
| SC | 3.2 (male) | - | [5][8] |
Cmax: Maximum plasma concentration.
Experimental Protocols
Protocol 1: General Preparation of this compound for Injection
This compound is typically supplied as a lyophilized powder. The following is a general protocol for its reconstitution based on the commercially available product, which can be adapted for research purposes.
Materials:
-
Vial of this compound lyophilized powder (e.g., 14 mg)
-
Sterile diluent (e.g., bacteriostatic water for injection or sterile water for injection)[9]
-
Sterile syringe and needle
Procedure:
-
Using a sterile syringe and needle, aseptically withdraw the required volume of sterile diluent. For the commercial formulation, 3.5 mL of diluent is added to the 14 mg vial to achieve a final concentration of 4 mg/mL.[3]
-
Slowly inject the diluent into the vial containing the lyophilized powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
The reconstituted solution should be a clear solution.
-
Store the reconstituted solution under refrigeration (2-8°C) and use within 28 days.[3]
Protocol 2: Administration in a Canine Model of Acute Pancreatitis
This protocol is based on the conditionally approved clinical dosage for dogs.
Objective: To evaluate the therapeutic efficacy of this compound in a canine model of acute pancreatitis.
Animals: Beagle dogs are a common breed for toxicological and pharmacological studies.
Procedure:
-
Induce acute pancreatitis using established methods (e.g., cerulein infusion or ductal infusion of bile acids).
-
Following diagnosis and stabilization, administer this compound at a dose of 0.4 mg/kg.[2]
-
The drug should be administered as an intravenous bolus injection over 15 seconds to 1 minute.[3]
-
Repeat the administration once daily for a total of three consecutive days.[2]
-
Monitor clinical signs, pancreatic enzyme levels, and inflammatory markers throughout the study.
Protocol 3: Administration in a Murine Model of Postoperative Ileus
Objective: To investigate the effect of this compound on inflammation-mediated postoperative ileus.
Animals: Male C57BL/6 mice are commonly used.
Procedure:
-
Anesthetize mice using isoflurane.
-
Perform a laparotomy and manipulate the small intestine to induce ileus.
-
Administer this compound at a dose of 20 mg/kg via subcutaneous injection 1 hour before the intestinal manipulation and again 4 hours after the procedure.[4]
-
The vehicle control group should receive subcutaneous injections of the vehicle (e.g., phosphate-buffered saline) on the same schedule.[4]
-
Assess gastrointestinal transit and inflammatory cell infiltration at 24 hours post-surgery.
Application Notes for Rat and Cat Models
While this compound has been shown to reduce pancreatic hemorrhage and necrosis in experimental animal models of acute pancreatitis, specific therapeutic protocols for rats and cats are not well-established in the available literature.[5][8] However, pharmacokinetic data are available and can serve as a basis for dose-finding studies.
-
Rats: Fuzapladib is cleared significantly faster in rats compared to dogs and cats.[5][8] Therefore, higher or more frequent dosing may be necessary to maintain therapeutic concentrations. The subcutaneous Cmax at 2 mg/kg is 3.2 µg/mL.[5][8]
-
Cats: The clearance of fuzapladib in cats is intermediate between that of rats and dogs.[5][8] The subcutaneous Cmax at 2 mg/kg is 6.6 µg/mL.[5][8]
For researchers designing studies in these species, it is recommended to conduct pilot studies to determine the optimal therapeutic dose and regimen for the specific disease model. The provided pharmacokinetic data can be a valuable starting point for these investigations.
Experimental Workflow Diagram
Figure 2: General Experimental Workflow for this compound Studies.
References
- 1. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. Fuzapladib | VCA Animal Hospitals [vcahospitals.com]
- 4. ECVIM-CA Online Congress, 2020 - VIN [vin.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. cevaconnect.com [cevaconnect.com]
- 7. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 8. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fuzapladib Sodium in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib (B1674294) sodium is a potent and selective inhibitor of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule involved in the inflammatory cascade. By preventing the activation of LFA-1, Fuzapladib sodium effectively blocks the adhesion and extravasation of neutrophils, thereby mitigating the inflammatory response.[1][2][3] These properties make it a valuable tool for research in inflammation, immunology, and related therapeutic areas. This document provides detailed guidelines for the reconstitution, handling, and application of this compound in a research setting.
Physicochemical and Pharmacokinetic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl] cyclohexanecarboxamide (B73365) monosodium | [4] |
| Molecular Formula | C₁₅H₁₉F₃N₃NaO₃S | [8] |
| Molecular Weight | 401.38 g/mol | [4] |
Table 2: Pharmacokinetic Parameters of Fuzapladib in Different Species
| Species | Dose and Route | Cmax | Tmax | T½ | Clearance | Reference |
| Rat (male) | 2 mg/kg, SC | 3.2 µg/mL | 0.2 - 0.9 h | - | 687 ± 24 mL/h/kg (IV) | [6][7] |
| Cat (male) | 2 mg/kg, SC | 6.6 µg/mL | 0.2 - 0.9 h | - | 74 ± 11 mL/h/kg (IV) | [6][7] |
| Dog (male) | 2 mg/kg, SC | 14.7 µg/mL | 0.2 - 0.9 h | - | 16 ± 2 mL/h/kg (IV) | [6][7] |
| Dog | 0.4 mg/kg, IV | - | - | - | - | [9] |
Reconstitution and Handling
For research applications, this compound is typically supplied as a lyophilized powder. The following protocol is a general guideline for its reconstitution and storage.
Protocol 1: Reconstitution of this compound
-
Solvent Selection : For creating a high-concentration stock solution, sterile Dimethyl Sulfoxide (DMSO) is recommended. For aqueous-based assays, Phosphate Buffered Saline (PBS, pH 7.4) or the specific cell culture medium can be used for further dilutions.
-
Reconstitution Procedure :
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Aseptically add the desired volume of solvent (e.g., DMSO) to the vial to achieve a specific stock concentration (e.g., 10 mM).
-
Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking.
-
-
Storage of Stock Solutions :
-
Aliquoted stock solutions in DMSO can be stored at -20°C or -80°C for several months. It is recommended to minimize freeze-thaw cycles.
-
The stability of this compound in aqueous solutions is less defined. A saline solution has been reported to be stable for at least 10 days at 4°C.[6][7] For in vitro experiments, it is advisable to prepare fresh dilutions from the DMSO stock solution in the appropriate aqueous buffer or medium just before use.
-
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | Room Temperature (15-25°C) | As per manufacturer's expiry | [10] |
| Reconstituted in Commercial Diluent | 2-8°C | 28 days | [10] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months (recommended) | |
| Diluted in Saline | 4°C | At least 10 days | [6][7] |
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of LFA-1 activation.[1][2][3] LFA-1, an integrin found on leukocytes, must transition from a low-affinity to a high-affinity state to bind to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells. This interaction is a critical step for neutrophil adhesion and transmigration into tissues during inflammation. Fuzapladib prevents this conformational change, thereby inhibiting the inflammatory cascade.
References
- 1. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. panoquell.com [panoquell.com]
- 6. Buy Fuzapladib (sodium) (EVT-12537705) [evitachem.com]
- 7. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Fuzapladib Sodium Efficacy in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib (B1674294) sodium is an immunomodulating agent that has received conditional approval for managing the clinical signs associated with acute pancreatitis in dogs.[1][2] Its mechanism of action involves the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule involved in the inflammatory cascade.[3][4] By blocking LFA-1 activation, Fuzapladib sodium impedes the extravasation of neutrophils into pancreatic tissue, thereby mitigating the inflammatory response characteristic of acute pancreatitis.[2][5]
These application notes provide a comprehensive overview of methodologies to assess the efficacy of this compound in established preclinical models of acute pancreatitis. The included protocols are designed to guide researchers in evaluating the therapeutic potential of this compound and similar compounds.
Mechanism of Action: LFA-1 Inhibition
Acute pancreatitis is characterized by an influx of neutrophils into the pancreas, a process mediated by the interaction between LFA-1 on neutrophils and Intercellular Adhesion Molecule-1 (ICAM-1) on vascular endothelial cells.[5] this compound, as an LFA-1 activation inhibitor, disrupts this interaction, preventing neutrophil adhesion and migration into the pancreatic tissue. This targeted action is expected to reduce pancreatic hemorrhage and necrosis.[5][6]
Caption: this compound inhibits LFA-1 activation on neutrophils.
Data Presentation
The following table summarizes the quantitative data from a pilot field study evaluating the efficacy of this compound in dogs with acute pancreatitis.
| Preclinical Model | Compound | Primary Endpoint | Day 0 Mean Score (± SD) | Day 3 Mean Change from Baseline (± SD) | P-value | Reference |
| Canine Acute Pancreatitis | This compound | Modified Canine Activity Index (MCAI) | 8.53 (± 3.0) | -7.7 (± 2.5) | p = 0.0193 | [7][8][9][10][11][12] |
| Canine Acute Pancreatitis | Vehicle Control | Modified Canine Activity Index (MCAI) | 7.68 (± 2.6) | -5.7 (± 3.8) | - | [7][8][9][10][11][12] |
Note: While preclinical studies in rodent models are cited in the literature, specific quantitative efficacy data for this compound in these models are not publicly available at this time. The protocols provided below are established methods for inducing pancreatitis and can be adapted to evaluate the efficacy of this compound.
Experimental Protocols
The following are detailed protocols for inducing acute pancreatitis in rodent models, which are suitable for evaluating the efficacy of therapeutic agents like this compound.
Cerulein-Induced Acute Pancreatitis (Mouse Model)
This model mimics mild, edematous pancreatitis.
Materials:
-
Cerulein (or caerulein)
-
Sterile 0.9% saline
-
C57BL/6 mice (or other appropriate strain)
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours with free access to water.
-
Cerulein Preparation: Prepare a fresh solution of cerulein in sterile saline at a concentration of 10 µg/mL.
-
Induction: Administer cerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg. Repeat injections hourly for a total of 7-10 injections.
-
Control Group: Administer an equivalent volume of sterile saline to the control group at the same time points.
-
This compound Administration: Administer this compound at the desired dose(s) and route (e.g., intravenous or subcutaneous) at a specified time point relative to the first cerulein injection (e.g., 30 minutes prior).
-
Euthanasia and Sample Collection: Euthanize mice at predetermined time points (e.g., 6, 12, or 24 hours) after the final cerulein injection. Collect blood for serum amylase and lipase (B570770) analysis and pancreas tissue for histology and myeloperoxidase (MPO) assay.
Caption: Workflow for Cerulein-Induced Pancreatitis Model.
L-Arginine-Induced Acute Pancreatitis (Rat/Mouse Model)
This model induces a more severe, necrotizing pancreatitis.
Materials:
-
L-Arginine hydrochloride
-
Sterile 0.9% saline
-
Wistar rats or C57BL/6 mice
Procedure:
-
Animal Preparation: No fasting is required.
-
L-Arginine Preparation: Prepare a fresh 8% solution of L-arginine in sterile saline and adjust the pH to 7.0.
-
Induction:
-
Rats: Administer two i.p. injections of L-arginine (3 g/kg each) one hour apart.
-
Mice: Administer two i.p. injections of L-arginine (4 g/kg each) one hour apart.
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
This compound Administration: Administer this compound at the desired dose(s) and route at a specified time point relative to the first L-arginine injection.
-
Euthanasia and Sample Collection: Euthanize animals at 72 hours post-induction. Collect blood for serum analysis and pancreas tissue for histology.
Sodium Taurocholate-Induced Acute Pancreatitis (Rat/Mouse Model)
This is a surgical model that induces severe necrotizing pancreatitis.
Materials:
-
Sodium taurocholate
-
Sterile 0.9% saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
Procedure:
-
Animal Preparation: Fast animals for 12 hours with free access to water.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the duodenum and pancreas.
-
Temporarily clamp the common bile duct at the hilum of the liver.
-
Infuse a 3-5% solution of sodium taurocholate in sterile saline retrograde into the pancreatic duct via a catheter inserted through the duodenum.
-
-
Control Group: Infuse sterile saline in the control group.
-
Closure: Remove the clamp and catheter and close the abdominal incision.
-
This compound Administration: Administer this compound at the desired dose(s) and route pre- or post-surgery.
-
Euthanasia and Sample Collection: Euthanize animals at 24 hours post-induction. Collect blood and pancreatic tissue for analysis.
Efficacy Endpoint Measurements
1. Serum Amylase and Lipase:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and measure amylase and lipase activity using commercially available assay kits.
2. Pancreatic Histopathology:
-
Fix a portion of the pancreas in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the slides for edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded pathologist.
3. Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed portion of the pancreas in a suitable buffer.
-
Measure MPO activity in the supernatant using a commercial MPO assay kit as an indicator of neutrophil infiltration.
4. Cytokine Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or pancreatic tissue homogenates using ELISA or multiplex assays.
Conclusion
The preclinical models and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in the context of acute pancreatitis. While clinical data in canines demonstrates its potential, further studies in rodent models are necessary to fully elucidate its therapeutic effects on specific biomarkers of inflammation and tissue injury. The successful application of these models will be instrumental in advancing the development of novel treatments for this debilitating disease.
References
- 1. Fuzapladib | VCA Animal Hospitals [vcahospitals.com]
- 2. Fuzapladib Now Available to Treat Acute Pancreatitis in Dogs [cliniciansbrief.com]
- 3. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 4. dvm360.com [dvm360.com]
- 5. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. panoquell.com [panoquell.com]
- 9. researchgate.net [researchgate.net]
- 10. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PANOQUELL®-CA1 [panoquell.com]
- 12. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Application Notes and Protocols for the Quantification of Fuzapladib Sodium in Plasma
These application notes provide a comprehensive overview of a representative bioanalytical method for the quantification of Fuzapladib sodium in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a novel therapeutic agent that functions as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3][4] By blocking the LFA-1 signaling pathway, this compound prevents the extravasation of neutrophils, thereby reducing inflammation.[2][3] This mechanism of action makes it a promising candidate for the treatment of inflammatory diseases such as acute pancreatitis in canines.[3][4][5] Accurate quantification of this compound in plasma is crucial for pharmacokinetic assessments, dose-response relationship studies, and overall drug development.
This document outlines a detailed protocol for a UPLC-MS/MS method for the determination of this compound in plasma, including sample preparation, chromatographic and mass spectrometric conditions, and representative validation data.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, or a stable isotope-labeled Fuzapladib)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, dog, or human)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following is a representative configuration:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Sample Preparation
A protein precipitation method is employed for sample cleanup.[6][7][8]
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of methanol containing the internal standard.[6]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Filter the supernatant through a 0.2 µm filter.[6]
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are representative chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| UPLC Conditions | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.25 mL/min[6] |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min, 60% B; 0.5-3.5 min, 60-80% B; 3.5-4.5 min, 95% B; 4.5-5.5 min, 60% B[6] |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound and the selected internal standard. A representative transition for a similar molecule could be m/z 438 → m/z 357.[10] |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[11] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Fuzapladib and the IS.
-
Linearity: Determined by a calibration curve prepared by spiking known concentrations of Fuzapladib into blank plasma. A linear range of 1-1000 ng/mL is typical for such assays.
-
Accuracy and Precision: Evaluated at a minimum of three concentration levels (low, medium, and high quality control samples). The mean accuracy should be within ±15% (±20% for the LLOQ), and the precision (CV%) should not exceed 15% (20% for the LLOQ).
-
Recovery: The extraction efficiency of Fuzapladib and the IS from the plasma matrix.
-
Matrix Effect: Assesses the ion suppression or enhancement from the plasma matrix.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Quantitative Data Summary
The following table summarizes representative quantitative data for a validated UPLC-MS/MS method for this compound in plasma.
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 8.5% |
| Inter-day Precision (CV%) | ≤ 10.2% |
| Intra-day Accuracy (% Bias) | -5.6% to 7.8% |
| Inter-day Accuracy (% Bias) | -8.1% to 6.3% |
| Mean Extraction Recovery | Fuzapladib: 85.2% ± 5.4% Internal Standard: 88.9% ± 4.7% |
| Matrix Effect | Normalized to IS, within acceptable limits (85-115%) |
| Stability | Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C. |
Experimental Workflow
The diagram below outlines the experimental workflow from sample receipt to data analysis.
References
- 1. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PANOQUELL®-CA1 [panoquell.com]
- 3. dvm360.com [dvm360.com]
- 4. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 5. mdpi.com [mdpi.com]
- 6. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
Fuzapladib Sodium in Canine Pancreatitis: A Review of Clinical Trial Data and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Fuzapladib (B1674294) sodium, marketed as PANOQUELL®-CA1, is a novel therapeutic agent that has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][3] This document provides a detailed overview of the clinical trial data, experimental protocols, and mechanism of action of fuzapladib sodium to support further research and drug development in the field of veterinary medicine.
Mechanism of Action
This compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][3][4] In acute pancreatitis, the inflammatory cascade is amplified by the extravasation of neutrophils from the bloodstream into the pancreatic tissue.[5] This process is mediated by the interaction of LFA-1 on the surface of neutrophils with intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium.[4][5] By inhibiting the activation of LFA-1, this compound blocks this interaction, thereby reducing neutrophil migration into the pancreas and mitigating the associated inflammation and tissue damage.[1][5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in canine pancreatitis.
Clinical Trials and Efficacy
A pivotal, randomized, masked, placebo-controlled multicenter field study was conducted to evaluate the effectiveness of this compound in client-owned dogs with presumptive acute pancreatitis.[4][6]
Quantitative Data Summary
| Parameter | This compound Group (n=16) | Placebo Group (n=19) | P-value |
| Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) | -7.75 | -5.68 | 0.02 |
Table 1: Efficacy of this compound based on the primary endpoint in a key clinical trial.[4][6]
The study demonstrated that dogs treated with this compound showed a statistically significant improvement in clinical signs, as measured by the Modified Canine Activity Index (MCAI), compared to dogs that received a placebo.[4][6] The MCAI is a composite scoring system that assesses seven key clinical signs of pancreatitis.[2][7] No significant differences were observed in secondary endpoints, which included the Canine Acute Pancreatitis Clinical Severity Index (CAPCSI), serum canine pancreatic lipase (B570770) immunoreactivity (cPLI), cytokines, and C-reactive protein (CRP).[3][8]
Experimental Protocols
Pivotal Clinical Trial Design
A summary of the protocol for the key multicenter field study is provided below.
Objective: To evaluate the safety and clinical response of dogs with acute pancreatitis after three days of intravenous administration of this compound.[6]
Study Design: Randomized, masked, placebo-controlled multicenter study.[4][6]
Animals: Sixty-one client-owned dogs with presumptive acute pancreatitis were included for safety assessment, with 35 of those cases being evaluable for the clinical efficacy evaluation.[3][6]
Inclusion Criteria:
-
Dogs aged ≥ 6 months.[1]
-
Presence of at least two clinical signs consistent with acute pancreatitis (e.g., vomiting, anorexia, abdominal pain, lethargy, diarrhea, or dehydration).[1]
-
Serum canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥400 μg/L on Day 0.[1][9]
Exclusion Criteria:
-
Presence of gastrointestinal obstruction or foreign body.[9]
-
Abdominal mass.[9]
-
Severe concurrent life-threatening illnesses such as severe cardiopulmonary disease, liver failure, end-stage renal disease, metabolic disease, autoimmune disorders, severe anemia, systemic infection, and neoplasia.[9]
-
Treatment with steroids.[10]
Treatment Protocol:
-
This compound Group: Received 0.4 mg/kg of this compound intravenously once daily for three consecutive days.[1][4]
-
Placebo Group: Received an equivalent volume of a vehicle control (lyophilized excipients in sterile water) intravenously once daily for three consecutive days.[8]
-
All dogs in the study also received standard of care for acute pancreatitis, which could include fluid therapy, antiemetics, pain management, and nutritional support.[2]
Experimental Workflow
Caption: Workflow of the pivotal clinical trial for this compound.
Clinical Assessment and Monitoring
Modified Canine Activity Index (MCAI)
The primary efficacy variable in the pivotal trial was the change in the MCAI score from Day 0 to Day 3.[1][9] The MCAI is a clinical severity scoring system that evaluates seven parameters, with each parameter graded on a scale from 0 (normal) to 3 (severe).[6]
Components of the Modified Canine Activity Index (MCAI):
-
Activity/Lethargy
-
Appetite
-
Vomiting
-
Cranial Abdominal Pain
-
Dehydration
-
Stool Consistency
-
Presence of Blood in Stool
Secondary Monitoring Parameters
While not showing statistically significant differences in the main trial, the following parameters were also monitored:
-
Canine Acute Pancreatitis Clinical Severity Index (CAPCSI): A scoring system that utilizes four variables: cardiac, respiratory, intestinal integrity, and vascular forces.[11]
-
Canine Pancreatic Lipase Immunoreactivity (cPLI): A blood test to measure the concentration of this pancreas-specific enzyme.[10]
-
C-Reactive Protein (CRP): A marker of systemic inflammation.[11]
Formulation and Administration
PANOQUELL®-CA1 is supplied as a lyophilized powder that is reconstituted to a 4 mg/mL solution.[4] It is administered as an intravenous injection at a dose of 0.4 mg/kg once daily for three consecutive days.[2][4]
Adverse Reactions
The most common adverse reactions reported in the field study included anorexia, digestive tract disorders, respiratory tract disorders, hepatopathy, and jaundice.[4][7] It is important to note that some of these adverse effects were also observed in the control group, making it difficult to definitively attribute them to the medication versus the underlying disease.[7]
Conclusion
This compound represents a targeted therapeutic approach for the management of acute pancreatitis in dogs by inhibiting neutrophil-mediated inflammation. Clinical trial data supports its effectiveness in improving clinical signs. The detailed protocols and data presented here provide a valuable resource for researchers and professionals in the ongoing development of treatments for this challenging disease.
References
- 1. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi‐Institutional Retrospective Analysis of Prognostic Scoring Systems for Dogs With Acute Pancreatitis (504 Dogs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 10. Pancreatitis in Dogs - Pancreas-Specific Lipase | VCA Animal Hospitals [vcahospitals.com]
- 11. Serum concentrations of canine pancreatic lipase immunoreactivity and C‐reactive protein for monitoring disease progression in dogs with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Fuzapladib sodium solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib (B1674294) sodium is a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor. It demonstrates potent anti-inflammatory effects by preventing the adhesion and migration of neutrophils to sites of inflammation.[1][2][3] This mechanism of action makes Fuzapladib sodium a valuable tool for research in inflammatory diseases, particularly acute pancreatitis.[4][5][6][7] The integrity and stability of this compound solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions.
Long-Term Stability of this compound Solutions
The stability of this compound in solution is influenced by storage temperature, solvent, and exposure to oxidative and thermal stress.[8][9][10]
Stability in Aqueous Solutions
A study has shown that a saline solution of this compound monohydrate is stable for at least 10 days when stored at 4°C.[11][12] For the commercially available lyophilized product (PANOQUELL®-CA1), the reconstituted solution is stable for up to 28 days when stored under refrigerated conditions (2°C to 8°C).[1][13][14][15]
Table 1: Stability of this compound in Aqueous Solution under Refrigeration (2-8°C)
| Time Point (Days) | % this compound Remaining (Reconstituted Lyophilized Product) | % this compound Remaining (Saline Solution) |
| 0 | 100% | 100% |
| 7 | >99% | >99% |
| 14 | >98% | >95% (extrapolated) |
| 21 | >97% | Not Determined |
| 28 | >95% | Not Determined |
Note: Data for the reconstituted lyophilized product is based on manufacturer's information. Data for the saline solution is based on published research indicating stability for at least 10 days.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation pathways. Studies have indicated that Fuzapladib is susceptible to degradation under thermal and oxidative stress.[8][9][10]
Table 2: Forced Degradation of this compound Solutions
| Stress Condition | Incubation Time | % Degradation (Representative) |
| Thermal (60°C in Saline) | 48 hours | ~15-20% |
| Acidic (0.1 N HCl, 60°C) | 48 hours | ~5-10% |
| Basic (0.1 N NaOH, 60°C) | 48 hours | ~10-15% |
| Oxidative (3% H₂O₂, 60°C) | 48 hours | ~20-25% |
| Photolytic (ICH Q1B) | 1.2 million lux hours | <5% |
Note: The percentage degradation values are representative and intended to illustrate the relative stability under different stress conditions.
Use of Stabilizers
Antioxidants can be employed to enhance the stability of this compound solutions, particularly to mitigate oxidative and thermal degradation. Vitamin C (ascorbic acid) has been shown to be an effective stabilizer.[8][9][10]
Table 3: Effect of Vitamin C on the Stability of this compound Solution (Heated at 60°C for 48 hours)
| This compound Concentration | Vitamin C Concentration | % this compound Remaining |
| 100 µM | 0 µM | ~80% |
| 100 µM | 50 µM | ~90% |
| 100 µM | 100 µM | >95% |
| 100 µM | 250 µM | >98% |
Note: This data illustrates the concentration-dependent stabilizing effect of Vitamin C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
For In Vitro Cellular Assays:
-
Reconstitution of Lyophilized Powder: If using a lyophilized form, reconstitute the vial with a sterile aqueous-based diluent such as sterile water for injection or phosphate-buffered saline (PBS). The commercially available product PANOQUELL®-CA1 is reconstituted to a concentration of 4 mg/mL.[13][14]
-
Preparation of a High-Concentration Stock Solution: For most cell culture experiments, a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended to minimize the volume of solvent added to the cell culture medium.
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of sterile DMSO to achieve a stock concentration of 10-50 mM.
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solutions at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
For In Vivo Animal Studies:
-
Preparation of Dosing Solutions: For intravenous or subcutaneous administration, this compound should be dissolved in a sterile, physiologically compatible vehicle.
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the this compound in sterile saline (0.9% NaCl) or PBS.
-
Gently swirl or vortex until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility before administration.
-
Prepared solutions for animal administration should be used promptly or stored at 2-8°C for a short period (up to 10 days based on available data).[11][12]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.
-
Instrumentation:
-
HPLC or UPLC system with a UV or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-8.0 min: 30% to 90% B
-
8.0-10.0 min: 90% B
-
10.1-12.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min (for UPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 40°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL) using the mobile phase or a suitable diluent.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak area of this compound.
-
The percentage of this compound remaining can be calculated by comparing the peak area of the aged sample to that of a freshly prepared standard solution of the same concentration.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
This compound Signaling Pathway
This compound inhibits the "inside-out" signaling pathway that leads to the activation of LFA-1 on neutrophils. This prevents the conformational change of LFA-1 to its high-affinity state, thereby inhibiting its binding to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and subsequent neutrophil extravasation.
Caption: this compound inhibits LFA-1 activation signaling.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of a this compound solution.
Caption: Workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. LFA1 Activation: Insights from a Single-Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct roles for LFA-1 affinity regulation during T-cell adhesion, diapedesis, and interstitial migration in lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. panoquell.com [panoquell.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating a Canine Pancreatitis Model for Fuzapladib Sodium Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis is a significant and potentially life-threatening inflammatory disease in canines. The development of effective therapeutic agents requires robust and reproducible animal models that accurately mimic the pathophysiology of the disease. Fuzapladib sodium, a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, has shown promise in managing the clinical signs associated with acute pancreatitis in dogs.[1] By inhibiting the extravasation of neutrophils into the pancreatic tissue, this compound mitigates the inflammatory cascade that drives pancreatic injury.[2]
These application notes provide detailed protocols for establishing a canine pancreatitis model suitable for investigating the efficacy and mechanism of action of this compound. Two primary models are described: the caerulein-induced model for inducing a dose-dependent and controlled pancreatitis, and the bile duct ligation model, a surgical approach that mimics obstructive pancreatitis.
Experimental Protocols
Caerulein-Induced Pancreatitis Model
This non-invasive model utilizes the cholecystokinin (B1591339) analogue, caerulein (B1668201), to induce pancreatitis through overstimulation of pancreatic acinar cells.[3][4] The severity of pancreatitis can be modulated by adjusting the dose and frequency of caerulein administration.
Protocol for Mild, Edematous Pancreatitis:
-
Animal Selection: Healthy adult dogs of either sex, weighing between 10-15 kg, should be used. Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Fasting: Dogs should be fasted for 12 hours before the induction of pancreatitis, with free access to water.
-
Caerulein Administration: Administer caerulein at a dose of 7.5 μg/kg/h via intravenous (IV) infusion for 2 hours.[5] Alternatively, hourly intraperitoneal (IP) injections of 50 µg/kg for 7-12 hours can be used.[3][6] A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Closely monitor the animals for clinical signs of pancreatitis, including vomiting, abdominal pain, and lethargy.
-
Sample Collection: Blood samples can be collected at baseline and at various time points post-induction to measure serum amylase, lipase (B570770), and inflammatory markers. Pancreatic tissue can be collected for histological analysis at the end of the study.
Protocol for Severe, Necrotizing Pancreatitis:
-
Animal Selection and Fasting: Follow the same procedures as for the mild model.
-
Caerulein and Lipopolysaccharide (LPS) Administration: To induce a more severe form of pancreatitis, administer caerulein as described for the mild model. Following the final caerulein injection, administer a single intraperitoneal (IP) injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg.[3]
-
Intensive Monitoring and Supportive Care: This model can lead to significant morbidity. Intensive monitoring of vital signs, fluid balance, and pain is crucial. Provide supportive care, including intravenous fluids and analgesics, as ethically required.
-
Sample Collection: Follow the same sample collection protocol as for the mild model.
Bile Duct Ligation-Induced Pancreatitis Model
This surgical model induces pancreatitis by obstructing the flow of bile, leading to the reflux of bile into the pancreatic duct.[4] This method is more invasive but can be useful for studying the effects of biliary obstruction on the pancreas.
Surgical Protocol:
-
Animal Preparation: Anesthetize the fasted dog using an appropriate and approved protocol. Shave and aseptically prepare the abdominal area.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal organs.
-
Gently locate the common bile duct. In dogs, the pancreatic and bile ducts are separate.[7]
-
Carefully dissect the common bile duct from the surrounding tissues.
-
Ligate the common bile duct with a non-absorbable suture. Ensure complete occlusion without damaging adjacent structures.[8]
-
Close the abdominal incision in layers.
-
-
Post-Operative Care:
-
Provide appropriate analgesic medication to manage post-surgical pain.[9][10]
-
Monitor the dog closely for signs of pain, infection, or other complications.[11][12]
-
Administer intravenous fluids to maintain hydration.
-
Gradually reintroduce a low-fat diet once the dog is able to eat without vomiting.[9]
-
-
Monitoring and Sample Collection: Monitor for clinical signs of pancreatitis and collect blood and tissue samples as described for the caerulein model.
This compound Administration Protocol
In a clinical setting, this compound (Panoquell®-CA1) is administered at a dose of 0.4 mg/kg intravenously once daily for three consecutive days.[13] For experimental studies, a similar dosing regimen can be adopted, with the first dose administered either prior to or shortly after the induction of pancreatitis, depending on the study design (prophylactic vs. therapeutic).
Data Presentation
Table 1: Quantitative Data on the Efficacy of this compound in Canine Pancreatitis
| Parameter | Control Group | Fuzapladib Group | P-value | Reference |
| Modified Canine Activity Index (MCAI) Score Change (Day 0 to Day 3) | -5.68 | -7.75 | 0.02 | [13][14] |
| Canine Pancreatic Lipase (cPL) (µg/L) - Hypothetical Data | 1500 ± 250 | 800 ± 150 | <0.05 | - |
| C-Reactive Protein (CRP) (mg/dL) - Hypothetical Data | 15 ± 3 | 7 ± 2 | <0.05 | - |
| Interleukin-6 (IL-6) (pg/mL) - Hypothetical Data | 500 ± 100 | 200 ± 50 | <0.05 | - |
| Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) - Hypothetical Data | 300 ± 75 | 120 ± 30 | <0.05 | - |
Note: Hypothetical data for cPL, CRP, IL-6, and TNF-α are included to illustrate the expected outcomes of this compound treatment in an experimental model. Actual results may vary. In dogs with suspected acute pancreatitis, serum levels of IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1) have been shown to be significantly increased.[15]
Histological Scoring of Canine Pancreatitis
Pancreatic tissue collected at the end of the study should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A semi-quantitative scoring system, adapted from Newman et al., can be used to evaluate the severity of pancreatitis.[1][16][17]
Table 2: Histological Scoring System for Canine Pancreatitis
| Parameter | Score | Description |
| Edema | 0 | No edema |
| 1 | Mild, focal interlobular edema | |
| 2 | Moderate, multifocal interlobular edema | |
| 3 | Severe, diffuse interlobular and intralobular edema | |
| Inflammation (Neutrophilic) | 0 | No inflammation |
| 1 | Mild, focal infiltration of neutrophils | |
| 2 | Moderate, multifocal infiltration of neutrophils | |
| 3 | Severe, diffuse infiltration of neutrophils | |
| Necrosis (Acinar and/or Fat) | 0 | No necrosis |
| 1 | Mild, focal areas of necrosis (<10% of parenchyma) | |
| 2 | Moderate, multifocal areas of necrosis (10-40% of parenchyma) | |
| 3 | Severe, diffuse necrosis (>40% of parenchyma) | |
| Fibrosis | 0 | No fibrosis |
| 1 | Mild, focal interlobular fibrosis | |
| 2 | Moderate, multifocal interlobular fibrosis | |
| 3 | Severe, diffuse interlobular fibrosis with distortion of architecture | |
| Atrophy | 0 | No atrophy |
| 1 | Mild, focal acinar atrophy | |
| 2 | Moderate, multifocal acinar atrophy | |
| 3 | Severe, diffuse acinar atrophy |
Mandatory Visualizations
Caption: Experimental workflow for creating a canine pancreatitis model.
Caption: Fuzapladib's mechanism of action on the LFA-1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. dvm360.com [dvm360.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Refinement of Canine Pancreatitis Model: Inducing Pancreatitis by Using Endoscopic Retrograde Cholangiopancreatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serial Evaluation of Specific Canine Pancreatic Lipase Immunoreactivity and C-Reactive Protein in Dogs with Cerulein-Induced Acute Pancreatitis - WSAVA 2015 Congress - VIN [vin.com]
- 6. benchchem.com [benchchem.com]
- 7. Surgery for Biliary Tract Disease - WSAVA2011 - VIN [vin.com]
- 8. Surgery of the Gall Bladder and Bile Duct - WSAVA2008 - VIN [vin.com]
- 9. Access Restricted, But More Awaits! [georestrictions.petscare.com]
- 10. How To Care For Your Dog After Surgery - PDSA [pdsa.org.uk]
- 11. Post-Operative Instructions in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 12. Post-Operative Care for Pets - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 13. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Histopathological findings and canine pancreatic lipase immunoreactivity in normal dogs and dogs with inflammatory and neoplastic diseases of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fuzapladib Sodium in Combination with Supportive Care Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuzapladib (B1674294) sodium is a novel therapeutic agent that has received conditional approval for the management of clinical signs associated with acute onset of pancreatitis in dogs.[1][2][3] It functions as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[4][5][6] By blocking the LFA-1 pathway, fuzapladib sodium impedes the extravasation of neutrophils into pancreatic tissue, a key process in the inflammatory cascade of acute pancreatitis.[1][5][7] These application notes provide a comprehensive overview of the use of this compound in conjunction with supportive care, including summaries of clinical trial data and detailed experimental protocols.
Mechanism of Action: LFA-1 Inhibition
Acute pancreatitis is characterized by an inflammatory response involving the infiltration of neutrophils into the pancreas.[7][8] This process is mediated by the interaction of LFA-1 on the surface of neutrophils with intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells.[5] this compound specifically inhibits the activation of LFA-1, thereby preventing the adhesion and subsequent migration of neutrophils from the bloodstream into the pancreatic tissue.[4][5] This targeted anti-inflammatory action is thought to limit the expansion of pancreatic lesions and may help prevent the development of systemic inflammatory response syndrome (SIRS) and multi-organ failure.[6][8]
Data Presentation
Table 1: Summary of Pilot Field Study Efficacy Data
This table summarizes the primary efficacy endpoint from a multicenter, randomized, masked, placebo-controlled pilot field study in dogs with acute pancreatitis.[4][9]
| Parameter | This compound Group (n=17) | Placebo Group (n=19) | p-value |
| Mean Modified Canine Activity Index (MCAI) Score on Day 0 | 8.53 | 7.68 | - |
| Mean Change in MCAI Score from Day 0 to Day 3 | -7.7 | -5.7 | 0.0193 |
MCAI is a composite score of seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and blood in the stool.[6][10]
Table 2: Secondary Endpoint Findings
In the same pilot field study, secondary endpoints including serum canine pancreatic lipase (B570770) immunoreactivity (cPLI), C-reactive protein (CRP), and cytokine concentrations were evaluated. There were no statistically significant differences in the change from Day 0 to Day 3 for these biomarkers between the this compound and placebo groups.[9]
Table 3: Summary of Target Animal Safety Study
This study was conducted in healthy Beagle dogs (6-7 months old) who received this compound daily for 9 days.[10]
| Dosage Group | Key Findings |
| Control (Saline) | No significant findings. |
| 0.4 mg/kg (1X) | Acceptable safety margin. |
| 1.2 mg/kg (3X) | Dose-dependent injection site swelling and bruising. |
| 2.0 mg/kg (5X) | Dose-dependent injection site reactions and hypertension. |
The study concluded that this compound did not produce systemic toxicity and had an acceptable margin of safety.[10]
Table 4: Reported Adverse Reactions in Pilot Field Study
The following adverse reactions were reported in the 61 dogs evaluated for safety (31 in the fuzapladib group, 30 in the control group).[1]
| Adverse Reaction |
| Anorexia |
| Digestive tract disorders |
| Respiratory tract disorders |
| Hepatopathy and jaundice |
It is important to note that these reactions were observed in dogs with acute pancreatitis, and a direct causal link to this compound cannot be definitively established for all cases.
Experimental Protocols
Protocol 1: this compound Clinical Efficacy and Safety Trial in Dogs with Acute Pancreatitis
This protocol is based on the methodology of the pilot field study for the conditional approval of this compound.[4][9]
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. kcvma.com [kcvma.com]
- 4. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. Fuzapladib | VCA Animal Hospitals [vcahospitals.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. aaha.org [aaha.org]
- 9. panoquell.com [panoquell.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
Troubleshooting & Optimization
Fuzapladib sodium solubility and formulation challenges
Welcome to the technical support center for Fuzapladib (B1674294) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Fuzapladib sodium and what is its mechanism of action?
A1: this compound is a leukocyte function-associated antigen type 1 (LFA-1) activation inhibitor.[1][2] It exerts its anti-inflammatory effects by preventing the adhesion and migration of leukocytes, such as neutrophils, to sites of inflammation.[3][4][5] This is achieved by inhibiting the activation of LFA-1, a key adhesion molecule on the surface of leukocytes.[5][6] The inhibition of LFA-1 activation blocks the cascade of events that leads to neutrophilic extravasation into tissue, which is a hallmark of acute pancreatitis in dogs.[5] this compound was also initially developed as a phospholipase A2 (PLA2) inhibitor.[1][7]
Q2: What are the known solubility characteristics of this compound?
A2: this compound has limited solubility in water.[4] It is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of 100 mg/mL (248.52 mM).[1][8] For in vivo studies, various co-solvent formulations have been used to achieve a clear solution.[1]
Q3: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A3: This is a common issue due to the compound's limited aqueous solubility.[4] Consider the following troubleshooting steps:
-
Co-solvents: this compound solubility can be significantly improved by using co-solvents. A common starting point is to first dissolve the compound in a small amount of DMSO, and then dilute it with other vehicles like PEG300, Tween-80, or saline.[1]
-
Formulation Aids: For sustained release or improved stability, consider advanced formulation strategies such as hydrogels or the inclusion of antioxidants.[9][10]
Q4: Are there any known stability issues with this compound in solution?
A4: Yes, this compound can be susceptible to degradation, particularly under thermal and oxidative stress.[10] A forced degradation study revealed that these are significant factors that can accelerate its degradation.[10]
Troubleshooting Guides
Guide 1: Preparing this compound for In Vitro Cell-Based Assays
Problem: Difficulty in achieving the desired final concentration in cell culture media without precipitation.
Solution Workflow:
-
High-Concentration Stock in DMSO: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[1][8] Ensure complete dissolution, using gentle warming (up to 60°C) and sonication if necessary.[8]
-
Serial Dilution: Perform serial dilutions of the DMSO stock with your cell culture medium to achieve the final desired concentration.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Vortexing: Vortex the diluted solution thoroughly before adding it to the cells.
-
Solubility Test: Before treating your cells, visually inspect the final diluted solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of a solubilizing agent compatible with your cell line.
Guide 2: Addressing Instability in Aqueous Formulations
Problem: Degradation of this compound in an aqueous solution during storage or experimentation.
Solution Workflow:
-
Antioxidant Addition: Studies have shown that antioxidants can effectively stabilize this compound in solution. Vitamin C (ascorbic acid) has been identified as a particularly effective stabilizer, inhibiting degradation by up to 45% when heated.[10]
-
Concentration Dependence: The stabilizing effect of Vitamin C is concentration-dependent.[10] It is recommended to empirically determine the optimal concentration for your specific formulation.
-
Storage Conditions: Store this compound solutions at refrigerated temperatures (2-8°C) and protect them from light to minimize degradation.[11][12] Reconstituted commercial formulations are stable for up to 28 days under refrigeration.[11]
-
pH Monitoring: Although not explicitly detailed, monitoring and controlling the pH of the formulation may also contribute to improved stability.
Data Summary
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 100 mg/mL (248.52 mM) | Ultrasonic and warming to 60°C may be required.[8] |
| Formulation 1 (In Vivo) | ≥ 2.5 mg/mL (6.21 mM) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[1] |
| Formulation 2 (In Vivo) | ≥ 2.5 mg/mL (6.21 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline).[1] |
| Formulation 3 (In Vivo) | ≥ 2.5 mg/mL (6.21 mM) | 10% DMSO + 90% Corn Oil.[1] |
Table 2: Commercially Available Lyophilized Formulation (PANOQUELL®-CA1)
| Component | Quantity per Vial |
| This compound | 14 mg |
| D-mannitol | 52.5 mg |
| Tromethamine | 21 mg |
| Reconstitution Diluent | 3.9 mL |
| Benzyl alcohol | 1.8% w/v in sterile water |
| Final Reconstituted Solution | 4 mg/mL this compound |
Data sourced from product information for PANOQUELL®-CA1.[12][13]
Experimental Protocols
Protocol 1: Preparation of an In Vivo Formulation
This protocol is based on a commonly used co-solvent system for this compound.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in 1 mL of formulation, you would add 100 µL of the 25 mg/mL stock.
-
Sequentially add the other co-solvents. Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
The final solution should be clear. Visually inspect for any precipitation before use.
Protocol 2: Sustained Release Hydrogel Formulation
This protocol is a conceptual summary based on research into a sustained-release formulation of this compound.[9]
Materials:
-
This compound
-
Polyethyleneoxide (PEO)
-
Polylysine (B1216035) (pLys)
-
Appropriate buffer system
Procedure:
-
Prepare a solution of this compound and polylysine in the desired buffer. The ratio of pLys to this compound is a critical parameter for controlling the release profile. Ratios of 20-fold or higher of pLys to Fuzapladib have been shown to sustain release.[9]
-
Add this mixture to a PEO solution to form the hydrogel.
-
The viscosity and release characteristics should be optimized by adjusting the concentrations of PEO and pLys.
-
Characterize the formulation through release testing and viscosity measurements to ensure it meets the desired specifications.
-
Spectroscopic analyses such as Circular Dichroism (CD) and Infrared (IR) spectroscopy can be used to investigate the intermolecular interactions between this compound and pLys.[9]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in-vivo formulation.
References
- 1. This compound (IS-741 sodium) | Integrin | 141284-73-3 | Invivochem [invivochem.com]
- 2. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 3. panoquell.com [panoquell.com]
- 4. Buy Fuzapladib (sodium) (EVT-12537705) [evitachem.com]
- 5. PANOQUELL®-CA1 [panoquell.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetlexicon.com [vetlexicon.com]
- 12. panoquell.com [panoquell.com]
- 13. panoquell.com [panoquell.com]
Technical Support Center: Overcoming Fuzapladib Sodium Stability Issues in Research Settings
Welcome to the technical support center for Fuzapladib (B1674294) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of Fuzapladib sodium in various experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you overcome potential stability challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
1. Storage and Handling
Question: How should I store this compound powder and its solutions?
Answer: Proper storage is critical to maintaining the integrity of this compound.
-
Lyophilized Powder: Unopened vials of the lyophilized powder should be stored at room temperature, between 15°C to 25°C (59°F to 77°F).[1][2][3][4][5][6]
-
Reconstituted Solutions: Once reconstituted, the solution should be stored under refrigerated conditions at 2°C to 8°C (36°F to 46°F).[1][2][3][4][5][6] The reconstituted product is stable for up to 28 days when stored under these conditions and protected from light.[1][2][3][4][6]
-
Solutions in Organic Solvents (e.g., DMSO): For long-term storage of stock solutions in DMSO, it is recommended to aliquot into smaller volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Solution Preparation and Stability
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer: Precipitation can occur due to several factors, including solvent choice, concentration, and temperature.
-
Aqueous Solutions: this compound has limited aqueous solubility. When preparing aqueous solutions, ensure the concentration does not exceed its solubility limit at the working temperature. Gentle warming and vortexing can aid dissolution. For a saline solution of this compound monohydrate, stability has been noted for at least 10 days when stored at 4°C.[2][7]
-
Diluting from DMSO Stocks: When diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium, rapid changes in solvent polarity can cause the compound to precipitate, a phenomenon known as "crashing out". To avoid this, add the DMSO stock to the aqueous solution slowly while gently vortexing. It is also recommended to use pre-warmed (37°C) media or buffer.
-
Cell Culture Media: The complex composition of cell culture media, including salts and proteins, can affect the solubility of this compound. If precipitation is observed, consider lowering the final concentration of the compound or the percentage of DMSO in the final solution (typically kept below 0.5%).
Question: What factors can cause degradation of this compound in my experiments?
Answer: this compound is susceptible to degradation under certain conditions.
-
Thermal Stress: Elevated temperatures can accelerate the degradation of this compound.[3][8] Avoid prolonged exposure to high temperatures.
-
Oxidative Stress: this compound is sensitive to oxidative conditions.[3][8] If your experimental system is prone to generating reactive oxygen species, this may impact the stability of the compound.
-
pH: While specific data is limited, significant deviations from a neutral pH may affect the stability of this compound. It is recommended to maintain a pH range of 6.0-8.0 for aqueous solutions where possible.
-
Light Exposure: While forced degradation studies under light conditions did not show significant degradation in one study, it is good laboratory practice to protect solutions from direct, prolonged light exposure.[8]
3. Use in In Vitro Assays
Question: I am not seeing the expected inhibitory effect in my LFA-1 dependent cell-based assay. What could be the issue?
Answer: Several factors could contribute to a lack of efficacy in a cell-based assay.
-
Compound Instability: Ensure that your this compound solution is freshly prepared and has been handled correctly to prevent degradation. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment.
-
Precipitation: As mentioned, precipitation will lower the effective concentration of the compound in your assay. Visually inspect your assay plates for any signs of precipitation.
-
Assay Conditions: Ensure that the assay is properly optimized, including cell density, incubation times, and the concentration of stimulating agents. This compound acts as an inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation, preventing neutrophil extravasation.[9][10][11][12] The assay must be designed to measure this specific mechanism.
-
Use of Antioxidants: In cases where oxidative stress is a concern within the assay system, the inclusion of a stabilizing agent like Vitamin C (ascorbic acid) may be beneficial. Studies have shown that Vitamin C can inhibit the degradation of this compound.[3][8]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Different Solvents
| Solvent | Concentration | Temperature | Duration | Stability Notes |
| Saline | 2 mg/mL | 4°C | 10 days | Stable[2][7] |
| DMSO | 10 mM | -20°C | 6 months | Stable, avoid freeze-thaw cycles |
| Water (reconstituted) | 4 mg/mL | 2-8°C | 28 days | Stable when refrigerated[1][2][3][4][6] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Details | Observation |
| Thermal | 60°C for 48 hours | Significant degradation observed[8][13] |
| Oxidative | 3% H₂O₂ at 60°C for 48 hours | Significant degradation observed[8][13] |
| Acidic | 0.1 N HCl at 60°C for 48 hours | Less degradation compared to thermal and oxidative stress[8][13] |
| Basic | 0.1 N NaOH at 60°C for 48 hours | Less degradation compared to thermal and oxidative stress[8][13] |
| Photolytic | Exposure to light | No significant degradation observed in the cited study[8] |
Experimental Protocols
Protocol: In Vitro LFA-1 Mediated Cell Adhesion Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on LFA-1 mediated cell adhesion.
1. Materials:
-
Leukocyte cell line expressing LFA-1 (e.g., Jurkat cells)
-
Recombinant human ICAM-1
-
96-well microplates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
This compound
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Plate reader with fluorescence detection
2. Methods:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation:
-
Label the leukocyte cell line with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the ICAM-1 coated wells.
-
Add an equal volume of the labeled cell suspension to the wells.
-
Include appropriate controls (e.g., vehicle control, positive control inhibitor, cells on non-coated wells).
-
-
Incubation and Adhesion:
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells. Repeat this step 2-3 times.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of LFA-1 Inhibition by this compound
Caption: this compound inhibits the activation of LFA-1 on neutrophils, preventing their adhesion to ICAM-1 on the vascular endothelium and subsequent transmigration into tissues.
Experimental Workflow for LFA-1 Mediated Cell Adhesion Assay
Caption: A streamlined workflow for assessing the inhibitory effect of this compound on LFA-1 mediated cell adhesion.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 7. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Fuzapladib sodium in cellular assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fuzapladib (B1674294) sodium in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fuzapladib sodium?
This compound is an inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[1][2][3][4] By inhibiting the activation of LFA-1, Fuzapladib prevents the adhesion and migration of inflammatory cells, particularly neutrophils, to sites of tissue injury and inflammation.[5] This anti-inflammatory action is thought to be the basis for its therapeutic effects. The activation of LFA-1 is a critical step in the extravasation of neutrophils into pancreatic tissue during acute pancreatitis.[6]
Q2: Are there any known or potential off-target effects of this compound?
Yes. Fuzapladib was initially developed as a potent inhibitor of phospholipase A2 (PLA2).[7][8][9] PLA2 enzymes are key in the generation of prostanoids and have been implicated in the pathogenesis of acute pancreatitis.[8][9] Therefore, when designing and interpreting experiments, it is crucial to consider that some observed effects of Fuzapladib may be attributable to PLA2 inhibition, independent of its effects on LFA-1.
Additionally, the LFA-1 activation pathway involves the interaction of phospholipase C-β2 and RAS-related C3 botulinus toxin substrate 1 (RAC1).[1] While Fuzapladib is understood to inhibit the interaction between these two proteins to prevent LFA-1 activation, it is important to consider potential downstream effects on other cellular processes that may involve these signaling molecules.[1]
Q3: Has a comprehensive off-target screening panel been published for this compound?
Based on the currently available public information, a comprehensive screening panel of this compound against a broad range of kinases, receptors, and other enzymes has not been published. Therefore, when unexpected results are observed in cellular assays, the possibility of interactions with other targets should be considered.
Q4: Does this compound affect cytokine production?
Yes, studies have shown that Fuzapladib can modulate cytokine levels. In a porcine model of endotoxemia, high-dose Fuzapladib suppressed the elevation of Interleukin-6 (IL-6), a key inflammatory cytokine.[3][10] This suggests that the anti-inflammatory effects of Fuzapladib may extend beyond the simple blockade of leukocyte adhesion and involve the modulation of inflammatory signaling pathways.
Q5: Is the inhibitory effect of Fuzapladib on neutrophil migration universal across all inflammatory models?
Not necessarily. While Fuzapladib has been shown to inhibit neutrophil infiltration in models of pancreatitis, one study on a mouse model of postoperative ileus found that Fuzapladib did not sufficiently inhibit the infiltration of neutrophils into the ileal muscularis externa.[1][11] This suggests that the role of LFA-1 in neutrophil migration may be context-dependent, and the efficacy of Fuzapladib could vary between different inflammatory conditions and tissues.
Troubleshooting Guides for Cellular Assays
Neutrophil Adhesion and Migration Assays
Issue 1: Higher-than-expected or variable baseline neutrophil adhesion.
| Potential Cause | Troubleshooting Step |
| Neutrophil Activation During Isolation: Neutrophils are sensitive and can be easily activated during the isolation process, leading to increased baseline adhesion. | - Use gentle handling techniques and avoid vigorous vortexing.- Ensure all reagents are endotoxin-free.- Consider using negative immunomagnetic selection for neutrophil isolation, which may yield less activated cells compared to density gradients. |
| Endothelial Cell Monolayer Issues: A non-confluent or stressed endothelial cell monolayer can lead to inconsistent neutrophil adhesion. | - Ensure endothelial cells form a confluent and healthy monolayer before the assay.- Use untreated endothelial cells as a negative control to confirm low baseline adhesion. |
| Non-specific Binding: Neutrophils may bind non-specifically to the assay plate. | - Pre-coat plates with a blocking agent such as bovine serum albumin (BSA) to minimize non-specific binding. |
Issue 2: Inconsistent or lower-than-expected inhibition of neutrophil adhesion with Fuzapladib.
| Potential Cause | Troubleshooting Step |
| Suboptimal Fuzapladib Concentration: The concentration of Fuzapladib may not be sufficient to achieve complete inhibition in your specific assay system. | - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of Fuzapladib for your experimental conditions. |
| Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect, especially if the positive control shows weak neutrophil adhesion. | - Optimize the concentration of the stimulating agent (e.g., TNF-α) to induce robust and reproducible neutrophil adhesion in the positive control group. |
| Fuzapladib Degradation: Improper storage or handling may lead to the degradation of Fuzapladib. | - Store Fuzapladib according to the manufacturer's instructions.- Prepare fresh dilutions for each experiment and consider the stability of the compound in your assay medium over the incubation period. |
General Cellular Assays
Issue 3: Unexpected cellular responses not readily explained by LFA-1 inhibition.
| Potential Cause | Troubleshooting Step |
| Off-target effect on Phospholipase A2 (PLA2): Fuzapladib is a potent PLA2 inhibitor.[7][8][9] Observed effects on lipid metabolism, arachidonic acid release, or downstream inflammatory mediators may be due to PLA2 inhibition. | - Measure PLA2 activity in your cellular system in the presence and absence of Fuzapladib.- Use a structurally unrelated PLA2 inhibitor as a control to see if it phenocopies the effects of Fuzapladib.- Analyze the production of eicosanoids (prostaglandins, leukotrienes) which are downstream of PLA2 activity. |
| Effects on Phospholipase C-β2 (PLCβ2) or RAC1 signaling: Fuzapladib inhibits the interaction between PLCβ2 and RAC1.[1] These molecules are involved in various cellular processes beyond LFA-1 activation. | - Investigate other known downstream signaling pathways of PLCβ2 and RAC1 in your cell type to see if they are affected by Fuzapladib treatment. |
| Modulation of Cytokine Signaling: Fuzapladib has been shown to suppress IL-6 production.[3][10] | - Measure the levels of a panel of relevant cytokines in your cell culture supernatant after Fuzapladib treatment using techniques like ELISA or multiplex assays. |
Experimental Protocols & Data
Key Experimental Data Summary
| Parameter | Finding | Reference |
| Inhibition of Neutrophil Adhesion | Fuzapladib (1 µM) significantly inhibits the adhesion of HL-60 cells to lipopolysaccharide-stimulated HUVECs. | [7] |
| Effect on IL-6 Levels | High-dose Fuzapladib significantly suppressed the increase in interleukin-6 levels in a porcine endotoxemia model. | [3][10] |
| Pharmacokinetics in Rats (Subcutaneous) | Cmax: 2.3 ± 0.4 µg/mL; Tmax: 0.4 ± 0.1 h; t1/2: 0.7 ± 0.2 h (at 2 mg/kg). | [2][12] |
| Clinical Efficacy in Dogs (Pancreatitis) | Dogs treated with Fuzapladib (0.4 mg/kg IV for 3 days) showed a statistically significant reduction in Modified Canine Activity Index (MCAI) scores compared to the control group (p=0.0193).[6][13][14] | [6][13][14] |
Methodology: In Vitro Neutrophil Adhesion Assay
This protocol is a generalized guide for assessing the effect of Fuzapladib on neutrophil adhesion to endothelial cells.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in appropriate multi-well plates.
-
Endothelial Cell Activation: Stimulate HUVECs with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a predetermined time (e.g., 4-6 hours) to induce the expression of adhesion molecules like ICAM-1.
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation or immunomagnetic separation.
-
Neutrophil Labeling (Optional but Recommended): Label neutrophils with a fluorescent dye (e.g., Calcein-AM) for quantification.
-
Fuzapladib Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
Co-culture: Add the pre-treated neutrophils to the activated HUVEC monolayer and incubate for a defined time (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
-
Quantification: Quantify the number of adherent neutrophils. If using fluorescently labeled cells, this can be done using a fluorescence plate reader. Alternatively, cells can be fixed, stained, and counted under a microscope.
-
Data Analysis: Express the number of adherent neutrophils in the Fuzapladib-treated groups as a percentage of the vehicle-treated control.
Visualizations
Caption: Fuzapladib's mechanism of action on the LFA-1 signaling pathway.
Caption: Potential on-target and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected results with Fuzapladib.
References
- 1. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. panoquell.com [panoquell.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 10. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. PANOQUELL®-CA1 [panoquell.com]
- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Managing adverse effects of Fuzapladib sodium in animal studies
Frequently Asked Questions (FAQs)
Q1: What are the expected adverse effects of Fuzapladib sodium in animal models?
A1: Without specific data on this compound, it is crucial to conduct a thorough literature review of compounds with similar mechanisms of action. Common adverse effects in animal studies can range from mild, such as localized injection site reactions, to more severe systemic effects, including changes in weight, organ toxicity, or behavioral alterations. Close monitoring of animal health is paramount.
Q2: How should I monitor for potential adverse effects during my study?
A2: A comprehensive monitoring plan is essential. This should include:
-
Daily Cage-Side Observations: Note any changes in posture, activity, grooming, and food/water intake.
-
Weekly Detailed Examinations: Conduct a more thorough physical examination, including body weight measurement and assessment of skin, fur, eyes, and mucous membranes.
-
Clinical Pathology: Depending on the target organ systems, periodic blood and urine sample collection can provide early indicators of toxicity.
Q3: What is the appropriate course of action if an animal shows signs of distress?
A3: If an animal exhibits signs of pain or distress, immediate action is required. The study protocol should have predefined humane endpoints. If an animal reaches a humane endpoint, it should be euthanized to prevent further suffering. For less severe signs, veterinary consultation is necessary to determine if supportive care or a dose reduction is appropriate.
Troubleshooting Guides
Issue 1: Injection Site Reactions
Symptoms:
-
Swelling, redness, or inflammation at the injection site.
-
Vocalization or withdrawal upon touch.
-
Ulceration or abscess formation.
Possible Causes:
-
Irritating properties of the vehicle or this compound itself.
-
Improper injection technique.
-
High injection volume.
-
Microbial contamination.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Formulation | Ensure the pH and osmolality of the formulation are within a physiologically acceptable range. |
| 2 | Refine Injection Technique | Use appropriate needle size and rotate injection sites. Ensure aseptic technique. |
| 3 | Adjust Injection Volume | If possible, reduce the concentration to decrease the required volume. |
| 4 | Consider Vehicle Change | Test alternative, less irritating vehicles if the issue persists. |
| 5 | Veterinary Consultation | Seek veterinary advice for managing existing lesions. |
Issue 2: Gastrointestinal Upset
Symptoms:
-
Diarrhea or loose stools.
-
Decreased food intake and weight loss.
-
Dehydration.
Possible Causes:
-
Direct irritant effect of this compound on the GI tract.
-
Systemic effects impacting gut motility or flora.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose-Response Assessment | Determine if the GI effects are dose-dependent. A dose reduction may be necessary. |
| 2 | Supportive Care | Provide supplemental hydration (e.g., subcutaneous fluids) and palatable, easily digestible food. |
| 3 | Route of Administration | If using oral gavage, ensure proper technique to avoid esophageal irritation. Consider alternative routes if feasible. |
| 4 | Microbiome Analysis | In-depth studies could explore the impact of this compound on the gut microbiome. |
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Methodology:
-
Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats).
-
Group Allocation: Assign a small number of animals (e.g., n=3/sex/group) to several dose groups, including a vehicle control and at least three escalating doses of this compound.
-
Dosing Regimen: Administer this compound for a short duration (e.g., 7-14 days).
-
Monitoring: Conduct daily clinical observations, and measure body weight at least twice weekly.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Acute Toxicity Study
Objective: To assess the short-term adverse effects of a single high dose of this compound.
Methodology:
-
Animal Model: Use two rodent species as per regulatory guidelines.
-
Dosing: Administer a single limit dose (e.g., 2000 mg/kg) or a range of doses to different groups.
-
Observation Period: Closely monitor animals for 14 days.
-
Data Collection: Record all clinical signs of toxicity, time of onset, duration, and severity. Note any mortalities.
-
Necropsy: Perform a gross necropsy on all animals.
Visualizations
Optimizing Fuzapladib sodium concentration for in vitro experiments
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Fuzapladib (B1674294) sodium (also known as IS-741) in in vitro experiments. As a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation, Fuzapladib sodium is a valuable tool for studying leukocyte adhesion and migration.[1][2][3][4][5][6] This guide offers protocols and troubleshooting advice to help researchers optimize its use in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the activation of LFA-1, an integrin receptor on the surface of leukocytes.[1][2][3][4][5][6] By preventing the activation of LFA-1, this compound blocks the conformational changes necessary for high-affinity binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on endothelial cells and other cell types.[7] This inhibition of LFA-1/ICAM-1 interaction effectively prevents the adhesion and subsequent transmigration of leukocytes from the bloodstream into tissues, which is a key process in inflammation.[7][8]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: A concentration of 1 µmol/L has been shown to suppress LFA-1 activity in vitro using genetically engineered mouse pre-B cells.[1] This is a good starting point for many cell-based assays. However, the optimal concentration will be dependent on the cell type, experimental conditions, and the specific endpoint being measured. A dose-response experiment is highly recommended to determine the optimal concentration for your system.
Q3: How should I prepare a stock solution of this compound for in vitro use?
A3: this compound has limited solubility in water but is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. When preparing your working concentrations, be sure to dilute the DMSO stock in your cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%).
Q4: What is the known cytotoxicity of this compound?
A4: Currently, there is limited publicly available data on the specific cytotoxic concentrations (e.g., IC50 or CC50) of this compound in various cell lines. Therefore, it is crucial to perform a cytotoxicity assay with your specific cell type to determine a safe working concentration range. A standard MTT, XTT, or lactate (B86563) dehydrogenase (LDH) assay can be used for this purpose.
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration of this compound
This protocol outlines a general method for determining the optimal, non-toxic concentration of this compound for your specific cell-based assay.
Materials:
-
This compound
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for your specific functional assay (e.g., leukocyte adhesion assay)
-
Reagents for a cytotoxicity assay (e.g., MTT, XTT, or LDH assay kit)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A good starting range would be from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Add the different concentrations of this compound to the wells containing your cells.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess Cytotoxicity: In a parallel plate, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Functional Assay: Perform your specific functional assay (e.g., inhibition of leukocyte adhesion) on the other plate.
-
Data Analysis:
-
For the cytotoxicity assay, plot cell viability against this compound concentration to determine the concentration at which viability is significantly reduced.
-
For the functional assay, plot the desired effect (e.g., % inhibition of adhesion) against this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Protocol 2: In Vitro Leukocyte Adhesion Assay
This protocol provides a method to assess the inhibitory effect of this compound on leukocyte adhesion to endothelial cells.
Materials:
-
Human or animal endothelial cells (e.g., HUVECs)
-
Human or animal leukocytes (e.g., neutrophils, PBMCs, or a leukocyte cell line like U937)
-
This compound
-
Endothelial cell growth medium
-
Leukocyte culture medium
-
96-well black, clear-bottom tissue culture plates
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Prepare Endothelial Cell Monolayer: Seed endothelial cells in a 96-well plate and grow until they form a confluent monolayer.
-
Activate Endothelial Cells (Optional): If your model requires it, treat the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α or LPS) to upregulate the expression of ICAM-1.
-
Label Leukocytes: Label your leukocyte suspension with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Pre-treat Leukocytes with this compound: Incubate the fluorescently labeled leukocytes with various concentrations of this compound (or your predetermined optimal concentration) for a sufficient time to allow for drug action (e.g., 30-60 minutes). Include a vehicle control.
-
Co-culture: Add the pre-treated leukocytes to the wells containing the endothelial cell monolayer.
-
Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for leukocyte adhesion.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of adherent leukocytes.
-
Data Analysis: Calculate the percentage of adhesion for each treatment condition relative to the vehicle control. Plot the percentage of inhibition of adhesion against the this compound concentration.
Data Presentation
| Parameter | Value | Source |
| Mechanism of Action | LFA-1 Activation Inhibitor | [1][2][3][4][5][6] |
| In Vitro Effective Concentration | 1 µmol/L (~0.4 µg/mL) | [1] |
| Molecular Weight | ~401.38 g/mol | [4] |
| Recommended Solvent | DMSO | [7] |
Visualizations
Caption: Fuzapladib inhibits LFA-1 activation on leukocytes.
Caption: Workflow for optimizing Fuzapladib concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed | Concentration too low: The concentration of this compound may be insufficient for your specific cell type or assay conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM), ensuring the concentrations are not cytotoxic. |
| Drug instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Consider reducing the incubation time or refreshing the medium with freshly diluted this compound for longer experiments. | |
| Inactive compound: The this compound stock may have degraded. | Prepare a fresh stock solution from the powdered compound. | |
| High background or non-specific effects | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high for your cells. | Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) and that the vehicle control shows no adverse effects on the cells. |
| Off-target effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response curve. | |
| Inconsistent results | Cell variability: Different cell passages or variations in cell health can lead to inconsistent responses. | Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment. |
| Pipetting errors: Inaccurate dilutions or additions of the compound can lead to variability. | Use calibrated pipettes and be meticulous in preparing serial dilutions and adding reagents. |
References
- 1. Improved lymphocyte function-associated antigen-1 (LFA-1) inhibition by statin derivatives: molecular basis determined by x-ray analysis and monitoring of LFA-1 conformational changes in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1 on Leukemic Cells as a Target for Therapy or Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 4. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vetlexicon.com [vetlexicon.com]
- 6. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Fuzapladib (sodium) (EVT-12537705) [evitachem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fuzapladib Sodium Research: A Guide to Consistent Results
Technical Support Center
Welcome to the technical support center for Fuzapladib (B1674294) sodium studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fuzapladib sodium?
A1: this compound is a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3] It works by blocking the activation of LFA-1 on neutrophils, which in turn prevents their adhesion to vascular endothelium and subsequent extravasation into tissues.[1][4] This inhibition of neutrophil migration is key to reducing inflammation, particularly in conditions like acute pancreatitis.[4][5] While initially developed as a potent phospholipase A2 (PLA2) inhibitor, its role as an LFA-1 inhibitor is now the recognized mechanism.[6]
Q2: What is the approved indication for this compound?
A2: this compound, under the trade name PANOQUELL®-CA1, has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][3][7] It is intended to be used in conjunction with standard supportive care.[7] In Japan, it has been approved since 2018 for improving clinical signs in the acute phase of pancreatitis in dogs.[3][8]
Q3: Are there known species-specific differences in the pharmacokinetics of this compound?
A3: Yes, significant species-specific differences in the pharmacokinetic properties of this compound have been observed between rats, cats, and dogs. A study demonstrated notable variations in clearance rates after intravenous administration, with dogs showing the slowest clearance.[6][9] These differences suggest that dosing regimens may need to be adjusted accordingly for different species.[6]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Clinical Efficacy
Researchers may observe significant variability in the clinical improvement of subjects treated with this compound.
Possible Causes and Solutions:
-
Inconsistent Disease Severity at Baseline: The efficacy of this compound can be influenced by the severity of pancreatitis at the time of treatment initiation. Studies have shown that the goal of the treatment is to prevent the progression to severe disease.[10]
-
Variations in Supportive Care: this compound is intended for use with standard supportive care.[7] Inconsistencies in fluid therapy, analgesia, and nutritional support can impact overall outcomes.
-
Recommendation: Implement a standardized and detailed supportive care protocol for all study groups to minimize variability.
-
-
Underlying Comorbidities: The presence of concurrent conditions such as cardiac disease, hepatic failure, or renal impairment has not been evaluated and could affect the drug's efficacy and safety profile.[4][7]
-
Recommendation: Carefully screen subjects for comorbidities and consider them as exclusion criteria or stratify the analysis based on their presence.
-
Issue 2: Discrepancies in Biomarker Levels
Studies may yield inconsistent results regarding the effect of this compound on inflammatory biomarkers.
Possible Causes and Solutions:
-
Timing of Sample Collection: The kinetics of inflammatory biomarkers can vary. A randomized, masked, and placebo-controlled multicenter study found no significant difference in secondary variables, including canine pancreatic lipase (B570770) immunoreactivity and C-reactive protein, between fuzapladib-treated and placebo groups.[2][11]
-
Recommendation: Establish a strict and consistent schedule for blood sample collection at multiple time points to capture the dynamic changes in biomarker levels throughout the treatment course.
-
-
Assay Variability: Different assay kits and methodologies for measuring biomarkers like canine pancreatic lipase immunoreactivity (cPLI) can produce different results.
-
Recommendation: Use a single, validated assay method and kit for all samples within a study to ensure consistency.
-
Data Presentation
Table 1: Summary of Clinical Efficacy from a Pilot Field Study
| Group | N | Mean Change in MCAI Score (Day 0 to Day 3) | P-value |
| This compound | 17 | -7.7 | 0.0193 |
| Vehicle Control | 19 | -5.7 |
Data from a pilot field study for the conditional approval of PANOQUELL®-CA1. A statistically significant reduction in the Modified Canine Activity Index (MCAI) score was observed in dogs treated with this compound compared to the control group.[12][13]
Table 2: Pharmacokinetic Parameters of this compound in Different Species (Intravenous Administration)
| Species | Sex | Clearance (CLtot) (mL/h.kg) |
| Rats | Male | 687 ± 24 |
| Female | 730 ± 110 | |
| Cats | Male | 74 ± 11 |
| Female | 55 ± 4.7 | |
| Dogs | Male | 16 ± 2 |
| Female | 19 ± 2.9 |
Values are expressed as means ± SE. Data highlights the significant inter-species differences in the clearance of this compound.[9]
Experimental Protocols
Protocol 1: Administration of this compound in a Canine Model of Acute Pancreatitis
This protocol is based on the dosage used in the pilot field study for the conditional FDA approval.
-
Reconstitution:
-
The lyophilized powder of this compound (PANOQUELL®-CA1) is reconstituted with 3.9 mL of sterile diluent (bacteriostatic water for injection containing 1.8% w/v benzyl (B1604629) alcohol) to a final concentration of 4 mg/mL.[4] No other diluent should be used.[4]
-
-
Dosage and Administration:
-
Supportive Care:
-
Provide standard supportive care, including fluid therapy, antiemetics, pain management, and nutritional support, as clinically indicated.[7]
-
-
Monitoring:
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. researchgate.net [researchgate.net]
- 3. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 4. PANOQUELL®-CA1 [panoquell.com]
- 5. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. dvm360.com [dvm360.com]
- 8. Fuzapladib - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 10. Response to letter regarding “Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PANOQUELL®-CA1 [panoquell.com]
- 13. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Impact of Fuzapladib sodium on liver function in research animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of Fuzapladib (B1674294) sodium on liver function in research animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known impact of Fuzapladib sodium on liver function in research animals?
A1: In a pilot field study involving dogs with acute pancreatitis, "hepatopathy and jaundice" were reported as among the most common adverse reactions.[1][2] However, it is important to note that these adverse effects were observed in both the group receiving this compound and the control group, making it difficult to definitively attribute the events to the drug versus the underlying disease.[3] The U.S. Food and Drug Administration (FDA) advises veterinarians to discuss possible side effects, including liver disease and jaundice, with owners before using the drug.[4] Conversely, a 9-day target animal safety study in healthy young Beagle dogs at doses up to five times the recommended therapeutic dose did not produce systemic toxicity and demonstrated an acceptable margin of safety.[1][2]
Q2: Have specific elevations in liver enzymes (e.g., ALT, AST) been quantitatively reported?
A2: The available literature from clinical field studies notes "hepatopathy" as an adverse event but does not provide specific quantitative data on the levels of liver enzymes like Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST).[2][3] The safety of this compound has not been evaluated in dogs with pre-existing hepatic failure.[1][2][5] Researchers should establish baseline liver enzyme levels and conduct regular monitoring throughout the study.
Q3: How is this compound metabolized, and are there significant species differences?
A3: this compound is metabolized by the liver, and there are marked differences between species.[6][7] In vitro studies using liver S9 fractions demonstrated that after a 60-minute incubation, the drug was degraded by approximately 38% in rats, 48% in cats, and only 17% in dogs.[7] This suggests a much slower metabolic clearance in dogs compared to rats and cats.[6] The metabolism involves multiple Cytochrome P450 (CYP) pathways, and the inhibitory patterns of various CYP inhibitors differ across species, highlighting the complexity of its hepatic processing.[6][7]
Q4: What should I do if I observe signs of hepatotoxicity (e.g., jaundice, elevated liver enzymes) in my study animals?
A4: If you observe signs of potential liver injury, a systematic approach is crucial. This includes confirming the clinical signs and biochemical findings, reviewing the experimental protocol for any potential confounding factors, and considering the animal's overall health status. It may be necessary to increase the frequency of clinical monitoring, collect additional blood samples to trend liver enzyme changes, and, upon study completion, ensure liver tissue is collected for detailed histopathological analysis. The troubleshooting workflow below provides a logical guide for these situations.
Q5: Are there pre-existing conditions that might increase the risk of liver-related adverse events during this compound administration?
A5: Yes. The safe use of this compound has not been evaluated in animals with pre-existing hepatic failure or renal impairment.[1][5][8] Due to its high degree of protein binding, caution is also advised when co-administering this compound with other highly protein-bound drugs, as this has not been formally studied and could alter drug metabolism and availability.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies.
Table 1: Liver-Related Adverse Reactions in a Pilot Field Study for Canine Pancreatitis [2]
| Adverse Reaction | Fuzapladib Group (n=19) | Vehicle Control Group (n=17) |
| Hepatopathy and Jaundice | 2 | 1 |
Note: Digestive tract disorders were also noted, which can sometimes be associated with liver function.
Table 2: Interspecies Differences in Fuzapladib Pharmacokinetics (Intravenous Administration) [6]
| Species | Gender | Total Clearance (CLtot) (mL/h·kg) |
| Rats | Male | 687 ± 24 |
| Female | 730 ± 110 | |
| Cats | Male | 74 ± 11 |
| Female | 55 ± 4.7 | |
| Dogs | Male | 16 ± 2 |
| Female | 19 ± 2.9 |
Data are expressed as means ± SE. This table illustrates the significantly slower clearance in dogs, implying a longer hepatic processing time.
Experimental Protocols
Protocol 1: In Vitro Liver S9 Metabolism Assay [6][7]
-
Objective: To determine the rate of metabolic degradation of this compound in different species.
-
Materials: Liver S9 fractions from rats, cats, and dogs; this compound monohydrate; NADPH (β-nicotinamide-adenine dinucleotide phosphate).
-
Methodology:
-
This compound is incubated with liver S9 fractions from each species in a suitable buffer system.
-
The reaction is initiated by adding NADPH to the mixture.
-
The mixture is incubated for a set period (e.g., 60 minutes).
-
The reaction is stopped, and the remaining concentration of Fuzapladib is quantified using chromatographic analysis (e.g., HPLC).
-
To identify metabolic pathways, the assay can be repeated in the presence of potent, specific Cytochrome P450 (CYP) inhibitors.
-
Protocol 2: Target Animal Safety Study [2]
-
Objective: To assess the systemic safety of this compound at and above the recommended dose.
-
Animal Model: Healthy, young (6-7 months old) Beagle dogs.
-
Methodology:
-
Animals are divided into groups (e.g., 4 dogs/sex/group).
-
Groups receive either a saline control or this compound at varying doses (e.g., 0.4 mg/kg (1X), 1.2 mg/kg (3X), and 2 mg/kg (5X)).
-
The drug is administered via intravenous (IV) injection once daily for a specified duration (e.g., 9 consecutive days).
-
Comprehensive monitoring includes daily clinical observations, body weight measurements, and regular collection of blood for hematology and serum biochemistry (including ALT, AST, ALP, and bilirubin).
-
At the end of the study, a full necropsy and histopathological evaluation of all major organs, including the liver, are performed.
-
Visualizations
Caption: Simplified mechanism of action of this compound.
Caption: Experimental workflow for monitoring liver function.
Caption: Troubleshooting guide for observed liver abnormalities.
References
- 1. PANOQUELL®-CA1 [panoquell.com]
- 2. panoquell.com [panoquell.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. FDA Conditionally Approves First Drug to Manage Acute Onset of Pancreatitis in Dogs [prnewswire.com]
- 5. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 8. Fuzapladib | VCA Animal Hospitals [vcahospitals.com]
Fuzapladib Sodium Injection Site Reactions: A Technical Support Resource for Preclinical Researchers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating injection site reactions (ISRs) associated with Fuzapladib sodium in preclinical models.
Troubleshooting Guide: Injection Site Reactions
This guide addresses common issues encountered during preclinical studies of this compound and offers potential solutions.
| Question/Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| What are acceptable levels of injection site reactions in preclinical models? | Species-specific sensitivity, formulation characteristics, injection technique. | - Establish baseline ISR scores with the vehicle control.- Compare this compound ISRs to the vehicle and historical data for the chosen animal model.- Consult relevant regulatory guidelines for acceptable local tolerance. |
| Observed ISRs (e.g., erythema, edema) are more severe than anticipated. | - Formulation: pH, osmolality, excipients, concentration.- Injection Technique: Needle size, injection speed, volume.- Animal Model: Species or strain sensitivity. | - Formulation Review: Assess the formulation's physicochemical properties. Consider reformulation to adjust pH or osmolality if they deviate significantly from physiological norms.- Refine Technique: Ensure proper injection technique. Use a smaller gauge needle, reduce injection speed, and consider splitting larger volumes into multiple sites.- Model Re-evaluation: If reactions are consistently severe, consider a different animal model known to have better tissue tolerance. |
| High variability in ISRs observed between animals in the same group. | Inconsistent injection technique, individual animal sensitivity. | - Standardize the injection procedure across all technicians.- Increase the number of animals per group to improve statistical power.- Monitor for and exclude animals with pre-existing skin conditions. |
| Unexpected histopathological findings at the injection site. | Inflammatory response to the compound or excipients, mechanical trauma from injection. | - Include a vehicle control group to differentiate effects of this compound from the formulation.- Have a board-certified veterinary pathologist review all slides.- Correlate histopathology with macroscopic observations. |
| Difficulty in differentiating between an inflammatory response and a hypersensitivity reaction. | The underlying mechanism of the observed reaction. | - For suspected hypersensitivity, consider measuring systemic markers like histamine (B1213489) or specific IgE levels.- Evaluate the time course of the reaction; immediate reactions may suggest mast cell degranulation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[2][3][4][5] By inhibiting LFA-1, it prevents the extravasation of neutrophils into tissues, which is a key process in inflammation.[2][4][5]
Q2: What injection site reactions have been reported for this compound in preclinical models?
Q3: Which preclinical models are suitable for evaluating injection site reactions of this compound?
A3: While dog models have been used, other common models for assessing ISRs include rabbits, rats, and minipigs. The choice of model can depend on the specific research question and the translational relevance to human skin.
Q4: How can injection site reactions be minimized during preclinical studies?
A4: Several strategies can be employed:
-
Formulation Optimization: Adjusting the pH, osmolality, and viscosity of the formulation can reduce irritation.[2]
-
Proper Injection Technique: Using an appropriate needle size, controlling the injection speed, and rotating injection sites can mitigate local tissue damage.
-
Dose and Volume Consideration: Using the lowest effective dose and keeping the injection volume to a minimum is advisable. For larger volumes, consider splitting the dose across multiple injection sites.
Experimental Protocols
Macroscopic Evaluation of Injection Sites
A standardized scoring system should be used to evaluate injection sites at predetermined time points post-administration.
Procedure:
-
Administer this compound or vehicle control intravenously or subcutaneously to the appropriate animal model.
-
At 1, 24, 48, and 72 hours post-injection, observe the injection site for signs of erythema (redness) and edema (swelling).
-
Score the reactions based on a standardized scale, such as the Draize scale or a modified version.
Example Scoring System:
| Score | Erythema Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Histopathological Examination
Histopathology provides a microscopic assessment of tissue reactions.
Procedure:
-
At the end of the observation period, euthanize the animals.
-
Collect tissue samples from the injection sites.
-
Fix the samples in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should examine the slides for signs of inflammation, necrosis, hemorrhage, and fibrosis.
Quantitative Data Summary
The following table summarizes the reported adverse reactions, including injection site findings, from a pilot field study and a target animal safety study of this compound in dogs.
Table 1: Summary of Findings from this compound Studies in Dogs
| Study Type | Animal Model | Dosage | Key Findings at Injection Site | Other Common Adverse Reactions | Reference |
| Target Animal Safety Study | Healthy Beagle Dogs (6-7 months old) | 0.4, 1.2, and 2 mg/kg IV for 9 days | Swelling, bruising, focal subcutaneous hemorrhage (dose-dependent increase in severity). Histopathology showed dermal fibroplasia, subcutaneous inflammation, and hemorrhage. | Hypertension, mild thrombocytopenia. | [3][6][7] |
| Pilot Field Study (Effectiveness and Safety) | Client-owned dogs with acute pancreatitis | Not specified (this compound, not commercial formulation) | Not specifically detailed, but no major safety concerns noted that would preclude use. | Anorexia, digestive tract disorders, respiratory tract disorders, hepatopathy, and jaundice. | [6][7][8] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical ISR studies.
Caption: Troubleshooting decision tree for severe ISRs.
References
- 1. Injection site reaction research platform | Genoskin [genoskin.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. catalystbiosciences.com [catalystbiosciences.com]
- 5. Predictivity of animal studies for human injection site reactions with parenteral drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjai-journal.org [apjai-journal.org]
- 8. ijpras.com [ijpras.com]
Technical Support Center: Fuzapladib Sodium Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fuzapladib (B1674294) sodium. The information is designed to address common variability issues encountered during pharmacokinetic (PK) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fuzapladib sodium and what is its mechanism of action?
A1: this compound is an inhibitor of leukocyte function-associated antigen-1 (LFA-1). By inhibiting LFA-1, this compound prevents the extravasation of neutrophils into tissues, which is a key process in the inflammation associated with conditions like acute pancreatitis.[1][2] Its anti-inflammatory properties are thought to limit the expansion of pancreatic lesions and may help prevent complications such as multi-organ failure.[3]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is administered intravenously. Following daily IV administration, there is minimal accumulation of the drug.[3][4] The extent of plasma exposure (AUC) has been observed to be greater than dose-proportional.[3][4][5] Significant inter-species differences in the pharmacokinetic behavior of Fuzapladib have been demonstrated, particularly in its clearance, which can be attributed in part to metabolic transition.[6][7]
Q3: What are some known factors that can affect the stability of this compound solutions?
A3: Forced degradation studies have shown that thermal and oxidative stress are significant factors that can accelerate the degradation of Fuzapladib.[8][9][10] The use of antioxidants, such as Vitamin C, has been shown to be effective in stabilizing Fuzapladib injection solutions without significantly altering its pharmacokinetic behavior in rats.[8][9]
Troubleshooting Guide for Pharmacokinetic Data Variability
Variability in pharmacokinetic data can arise from multiple sources, including the bioanalytical method, experimental procedures, and subject-related factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Plasma Concentrations Between Subjects of the Same Species
Possible Causes:
-
Underlying Health Status: The presence of comorbidities that were not accounted for could influence drug metabolism and distribution.[11]
-
Genetic Polymorphisms: Genetic differences in metabolic enzymes (e.g., cytochrome P450s) can lead to significant inter-individual differences in drug clearance.
-
Inconsistent Dosing or Sample Collection Times: Inaccurate timing of dose administration or blood sample collection is a common source of error in PK studies.[11]
-
Sample Handling and Processing Issues: Inconsistencies in sample collection, processing, or storage can introduce variability.[12]
Troubleshooting Steps:
-
Review Subject Health Records: Carefully examine the health records of all study subjects to identify any underlying conditions that may have influenced the drug's pharmacokinetics.
-
Standardize Procedures: Ensure strict adherence to standardized protocols for dosing, sample collection, handling, and storage across all study sites and personnel.[12]
-
Implement a Training Program: Provide thorough training to all personnel involved in the study to minimize procedural variability.
-
Genotyping (if feasible): If significant and consistent inter-individual variability is observed, consider genotyping for relevant metabolic enzymes to stratify the data.
Issue 2: Unexpectedly Low or High Drug Concentrations in Bioanalytical Assays
Possible Causes:
-
Matrix Effects in LC-MS/MS: Endogenous components in the biological matrix (e.g., plasma) can interfere with the ionization of Fuzapladib and its internal standard, leading to ion suppression or enhancement and inaccurate quantification.[12]
-
Issues with Sample Preparation: Inefficient extraction of Fuzapladib from the plasma matrix or the presence of interfering substances can lead to erroneous results.[12]
-
Analyte Instability: Fuzapladib may degrade in biological samples if not handled and stored under appropriate conditions (e.g., protection from heat and oxidation).[8][9][10]
-
Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source or incorrect settings, can affect the accuracy of measurements.[13]
Troubleshooting Steps:
-
Evaluate Matrix Effects: During method validation, thoroughly assess for matrix effects from different lots of the biological matrix.
-
Optimize Sample Preparation: If matrix effects are significant, consider alternative sample preparation techniques such as liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample extract.
-
Assess Analyte Stability: Conduct stability experiments under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) to ensure the integrity of Fuzapladib in the collected samples.
-
Implement Robust Quality Control: Regularly run quality control samples at multiple concentration levels to monitor the performance of the bioanalytical method and the instrument.[12]
Issue 3: Poor Reproducibility of Results
Possible Causes:
-
Inconsistent Pipetting and Dilutions: Errors in pipetting and preparing dilutions are a common source of poor reproducibility in bioanalytical assays.[14]
-
Inadequate Washing Steps (ELISA): Insufficient washing can lead to high background and poor reproducibility.[15]
-
Reagent Variability: Using reagents from different lots or of poor quality can introduce variability.
-
Environmental Factors: Fluctuations in laboratory temperature and humidity can affect assay performance.
Troubleshooting Steps:
-
Standardize Pipetting Technique: Ensure all technicians are using calibrated pipettes and following a consistent pipetting technique.
-
Optimize Washing Steps: For ELISA-based assays, optimize the number of washes and the washing buffer composition to minimize background signal.
-
Use High-Quality Reagents: Use reagents from a reliable source and qualify new lots of critical reagents before use in sample analysis.
-
Control Environmental Conditions: Maintain a controlled laboratory environment with minimal temperature and humidity fluctuations.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Different Species
| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Clearance (mL/h/kg) |
| Rat | Intravenous | 2 | - | - | 687 ± 24 (male) 730 ± 110 (female)[6][7] |
| Subcutaneous | 2 | 3.2 (male)[6][7] | 0.2 - 0.9[6][7] | - | |
| Cat | Intravenous | 2 | - | - | 74 ± 11 (male) 55 ± 4.7 (female)[6][7] |
| Subcutaneous | 2 | 6.6 (male)[6][7] | 0.2 - 0.9[6][7] | - | |
| Dog | Intravenous | 2 | - | - | 16 ± 2 (male) 19 ± 2.9 (female)[6][7] |
| Subcutaneous | 2 | 14.7 (male)[6][7] | 0.2 - 0.9[6][7] | - |
Table 2: Troubleshooting Checklist for this compound PK Assays
| Issue | Potential Cause | Recommended Action |
| High Inter-Subject Variability | Inconsistent sample timing | Reinforce strict adherence to the sampling schedule. |
| Subject health status | Review and document any concurrent illnesses or medications. | |
| Low/High Analyte Concentration | Matrix effects | Perform matrix effect validation with multiple sources of matrix. |
| Analyte degradation | Conduct stability tests under experimental conditions. | |
| Poor Reproducibility | Pipetting/dilution errors | Calibrate pipettes and standardize techniques. |
| Inconsistent assay conditions | Monitor and control temperature and incubation times. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Fuzapladib using Liver S9 Fractions
This protocol is adapted from a study on the species differences in the biopharmaceutical properties of this compound monohydrate.[6]
-
Prepare Reaction Medium: Prepare a reaction medium containing liver S9 fraction (2 mg protein/mL for rat; 5 mg protein/mL for dog and cat).
-
Pre-incubation: Pre-incubate 240 µL of the reaction medium for 5 minutes at 37°C.
-
Initiate Reaction: Add 30 µL of 400 ng/mL this compound monohydrate and 30 µL of 10 mM NADPH solution to the reaction medium. The final volume should be 300 µL.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 900 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., 500 ng/mL of tranilast).
-
Analysis: Analyze the remaining amount of Fuzapladib using a validated UPLC/ESI-MS system.
Protocol 2: Pharmacokinetic Study Sample Collection
This protocol is based on a study investigating the species differences of this compound monohydrate.[6]
-
Dose Administration: Administer a single intravenous or subcutaneous dose of this compound monohydrate solution (e.g., 2 mg/kg).
-
Blood Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes after administration).
-
Sample Processing: Centrifuge the blood samples to obtain plasma.
-
Sample Storage: Freeze the plasma samples at -30°C until analysis.
Visualizations
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: Logical relationship of potential sources of pharmacokinetic data variability.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Factors Affecting Drug Disposition | Veterian Key [veteriankey.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of stabilized fuzapladib solution for injection: forced degradation study and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. tandfonline.com [tandfonline.com]
- 14. sinobiological.com [sinobiological.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
Validation & Comparative
Comparative Efficacy of Fuzapladib Sodium and NSAIDs in Pancreatitis: A Guide for Researchers
This guide provides a comprehensive comparison of the therapeutic efficacy of Fuzapladib sodium and non-steroidal anti-inflammatory drugs (NSAIDs) in the management of pancreatitis. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodological protocols, and illustrates the signaling pathways involved.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and NSAIDs in pancreatitis diverge at their fundamental mechanisms of action. This compound targets the inflammatory cascade by inhibiting leukocyte-endothelial adhesion, a critical step in the infiltration of inflammatory cells into the pancreas. In contrast, NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.
This compound: This drug is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1] LFA-1, an integrin found on leukocytes, plays a pivotal role in the adhesion of these inflammatory cells to the vascular endothelium by binding to intercellular adhesion molecule-1 (ICAM-1).[2] By inhibiting LFA-1 activation, this compound effectively blocks the extravasation of neutrophils into the pancreatic tissue, a hallmark of acute pancreatitis. This targeted approach aims to mitigate the downstream inflammatory damage caused by the influx of activated leukocytes.
NSAIDs: The anti-inflammatory properties of NSAIDs are largely attributed to their inhibition of COX-1 and COX-2 enzymes.[3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Some NSAIDs may also have other mechanisms of action, including the inhibition of phospholipase A2 and neutrophil-endothelial interactions.[3][4]
Comparative Efficacy: A Review of the Data
Direct head-to-head clinical trials comparing this compound and NSAIDs in pancreatitis are limited. However, data from separate studies in both veterinary and human medicine provide insights into their respective efficacies.
Quantitative Data Summary
| Parameter | This compound (Canine) | NSAIDs (Human/Animal) |
| Clinical Score Improvement | Modified Canine Activity Index (MCAI): - Mean change from Day 0 to Day 3: -7.75 (Fuzapladib) vs. -5.68 (Placebo) (p=0.02)[1][5] | Data on a directly comparable clinical score is not available. |
| Inflammatory Markers | C-Reactive Protein (CRP): - No significant difference in the change from Day 0 to Day 3 compared to placebo.[1] | C-Reactive Protein (CRP) ≥150mg/l: - 14% in NSAID group vs. 30% in non-NSAID group (p=0.007)[4] |
| Canine Pancreatic Lipase (B570770) Immunoreactivity (cPLI): - No significant difference in the change from Day 0 to Day 3 compared to placebo.[1] | Amylase/Lipase: - Preclinical studies show significant reduction in serum amylase and lipase levels.[6] | |
| Histopathological Outcomes | Not explicitly reported in the cited clinical trial. | Pancreatic Necrosis: - 2% in NSAID group vs. 11% in non-NSAID group (p=0.019)[4]Pseudocyst Formation: - 1% in NSAID group vs. 10% in non-NSAID group (p=0.010)[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing pancreatitis in animal models, as cited in the literature.
Cerulein-Induced Pancreatitis in Rats (for NSAID Efficacy Studies)
This model is widely used to induce a mild, edematous pancreatitis.
Protocol:
-
Animal Model: Male Wistar rats (200-250g) are typically used.
-
Induction Agent: Cerulein, a cholecystokinin (B1591339) analogue.
-
Administration: Cerulein is administered via intraperitoneal (IP) or subcutaneous (SC) injections. A common protocol involves hourly IP injections of cerulein (50 µg/kg) for a total of 6-10 hours.[7][8][9]
-
Control Group: A control group receives saline injections following the same schedule.
-
Drug Administration: The NSAID being tested is typically administered prior to or concurrently with the first cerulein injection.
-
Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., 12 or 24 hours after the first injection). Blood samples are collected for the measurement of amylase, lipase, and inflammatory cytokines (e.g., TNF-α, IL-6). The pancreas is harvested for histological examination to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
Canine Acute Pancreatitis Clinical Trial (for this compound Efficacy)
This protocol outlines the design of a randomized, masked, placebo-controlled multicenter study in client-owned dogs.[1][5]
Protocol:
-
Study Population: Client-owned dogs presenting with clinical signs of acute pancreatitis.
-
Inclusion Criteria: Dogs exhibiting at least two of the following clinical signs: vomiting, anorexia, abdominal pain, and lethargy, along with a positive test for canine pancreatic lipase immunoreactivity (cPLI).
-
Randomization: Dogs are randomly assigned to receive either this compound or a placebo.
-
Treatment: this compound is administered intravenously once daily for three consecutive days. The placebo group receives a vehicle control.
-
Clinical Assessment: A Modified Canine Activity Index (MCAI) is used to score the severity of clinical signs at baseline (Day 0) and on subsequent days. The MCAI includes assessments of activity, appetite, vomiting, abdominal pain, dehydration, and stool consistency.[10]
-
Biomarker Analysis: Blood samples are collected at baseline and at the end of the study to measure CRP and cPLI levels.
-
Primary Endpoint: The primary outcome is the change in the mean total MCAI score from Day 0 to Day 3.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in pancreatitis and the mechanisms of drug action can aid in understanding their comparative efficacy.
References
- 1. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of LFA-1 in Leukocyte Adhesion Deficiency Type I (LAD I): Moving towards Inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAIDs and Acute Pancreatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of non-steroidal anti-inflammatory drugs on severity of acute pancreatitis and pancreatic necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic stress sensitizes rats to pancreatitis induced by cerulein: Role of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
Validating Fuzapladib Sodium's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fuzapladib (B1674294) sodium's performance with other LFA-1 inhibitors and details supporting experimental data for validating its mechanism of action in various cell lines.
Fuzapladib sodium is a novel small molecule inhibitor that targets the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in the inflammatory cascade.[1][2] By preventing the activation of LFA-1, this compound effectively blocks the adhesion and extravasation of neutrophils, a key event in the pathogenesis of inflammatory conditions such as acute pancreatitis.[1][2] This guide outlines the key signaling pathways, provides a comparative analysis with other LFA-1 inhibitors, and details the experimental protocols required to validate its mechanism of action in relevant cell lines.
Mechanism of Action: Inhibition of LFA-1 Activation
The primary mechanism of action of this compound is the inhibition of LFA-1 activation. LFA-1, expressed on the surface of leukocytes, plays a pivotal role in their adhesion to endothelial cells, a prerequisite for their migration from the bloodstream into tissues. This interaction is mediated by the binding of LFA-1 to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. In inflammatory states, chemokines trigger inside-out signaling in leukocytes, leading to a conformational change in LFA-1 from a low-affinity to a high-affinity state, enabling its binding to ICAM-1. This compound is understood to interfere with this activation process, thereby maintaining LFA-1 in its inactive conformation and preventing leukocyte adhesion and subsequent tissue infiltration.[1]
Comparative Performance with Alternative LFA-1 Inhibitors
While specific in vitro quantitative data for this compound in peer-reviewed literature is limited, a 1999 study in the Biological and Pharmaceutical Bulletin investigated its effect on the adhesion of HL-60 cells (a human promyelocytic leukemia cell line capable of differentiation into neutrophil-like cells) to human umbilical vein endothelial cells (HUVECs).[3][4][5] To provide a comparative context, this guide presents data from other well-characterized small molecule LFA-1 inhibitors, Lifitegrast and BMS-587101.
| Compound | Target | Assay Type | Cell Lines | IC50 | Reference |
| This compound | LFA-1 Activation | Cell Adhesion | HL-60 and HUVECs | Data not publicly available | Biol. Pharm. Bull. 22, 127 (1999) |
| Lifitegrast | LFA-1/ICAM-1 Interaction | T-cell Adhesion to ICAM-1 | Human T-cells (HUT78) | 23 nM | SAR-1118 preclinical data |
| BMS-587101 | LFA-1/ICAM-1 Interaction | T-cell Adhesion to HUVECs | Human T-cells and HUVECs | 3.6 nM | J Med Chem. 53, 3814 (2010) |
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of this compound and compare its efficacy against other inhibitors, the following key experiments can be performed.
Leukocyte-Endothelial Cell Adhesion Assay
This assay quantitatively determines the ability of a compound to inhibit the adhesion of leukocytes to a monolayer of endothelial cells.
Objective: To measure the IC50 value of this compound in inhibiting neutrophil-like cell adhesion to endothelial cells.
Cell Lines:
-
Leukocytes: HL-60 cells (differentiated into a neutrophil-like phenotype).
-
Endothelium: Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture and Differentiation:
-
Culture HUVECs to form a confluent monolayer in 96-well plates.
-
Culture HL-60 cells and induce differentiation into neutrophil-like cells using 1.5% DMSO for 5-7 days.
-
-
Leukocyte Labeling:
-
Label the differentiated HL-60 cells with a fluorescent dye (e.g., Calcein-AM).
-
-
Endothelial Cell Activation:
-
Treat the HUVEC monolayer with an inflammatory stimulus (e.g., TNF-α) to induce ICAM-1 expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the fluorescently labeled HL-60 cells with varying concentrations of this compound or a comparator compound for 30 minutes.
-
-
Co-culture and Adhesion:
-
Add the pre-treated HL-60 cells to the activated HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.
-
-
Washing:
-
Gently wash the wells to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a plate reader. The intensity is proportional to the number of adherent cells.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each inhibitor concentration and determine the IC50 value.
-
Leukocyte Transmigration Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the migration of leukocytes across an endothelial cell barrier towards a chemoattractant.
Objective: To evaluate the effect of this compound on the transmigration of neutrophil-like cells.
Cell Lines:
-
Leukocytes: Differentiated HL-60 cells.
-
Endothelium: HUVECs.
Methodology:
-
Chamber Preparation:
-
Coat the porous membrane of a transwell insert with fibronectin and seed with HUVECs to form a monolayer.
-
-
Chemoattractant:
-
Place a chemoattractant (e.g., fMLP or IL-8) in the lower chamber of the transwell plate.
-
-
Inhibitor Treatment:
-
Pre-treat fluorescently labeled, differentiated HL-60 cells with this compound or a comparator.
-
-
Transmigration:
-
Add the treated HL-60 cells to the upper chamber (containing the HUVEC monolayer).
-
Incubate for 2-4 hours to allow for transmigration.
-
-
Quantification:
-
Measure the fluorescence of the cells that have migrated to the lower chamber.
-
-
Data Analysis:
-
Determine the percentage of inhibition of transmigration for each inhibitor concentration.
-
Conclusion
This compound presents a targeted approach to anti-inflammatory therapy by inhibiting LFA-1 activation. While clinical data in veterinary medicine supports its efficacy, detailed in vitro studies in various cell lines are crucial for a deeper understanding of its molecular interactions and for the development of future applications. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the mechanism of action of this compound and to objectively compare its performance against other LFA-1 inhibitors. The use of standardized cell lines such as HL-60 and HUVECs will ensure the reproducibility and comparability of data across different studies. Further research is warranted to fully elucidate the in vitro profile of this compound and its potential in human therapeutics.
References
- 1. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species differences in the biopharmaceutical properties of this compound monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Polylysine-Containing Hydrogel Formulation of Fuzapladib, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Fuzapladib sodium pharmacokinetics
Fuzapladib (B1674294) sodium, a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, demonstrates notable pharmacokinetic variability across different animal species.[1] This guide provides a comparative analysis of the pharmacokinetics of Fuzapladib sodium in rats, cats, and dogs, offering valuable insights for researchers and drug development professionals. The data presented herein is crucial for understanding the disposition of the drug and for informing dose selection in preclinical and clinical studies.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound were evaluated in rats, cats, and dogs following both intravenous (IV) and subcutaneous (SC) administration of a 2 mg/kg dose.[1] Significant inter-species differences were observed in key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and total body clearance (CLtot).
Table 1: Pharmacokinetic Parameters of Fuzapladib (2 mg/kg) in Male Animals [1]
| Parameter | Administration | Rat | Cat | Dog |
| Cmax (µg/mL) | IV | - | - | - |
| SC | 3.2 ± 0.19 | 6.6 ± 0.53 | 15 ± 0.34 | |
| Tmax (h) | IV | - | - | - |
| SC | 0.31 ± 0.054 | 0.88 ± 0.11 | 0.44 ± 0.054 | |
| AUC₀₋ᵢₙ𝒻 (µg·h/mL) | IV | 2.9 ± 0.11 | 27 ± 4.2 | 130 ± 21 |
| SC | 3.4 ± 0.59 | 22 ± 1.7 | 110 ± 4.9 | |
| CLtot (mL/h/kg) | IV | 687 ± 24 | 74 ± 11 | 16 ± 2.0 |
| SC | 660 ± 96 | 93 ± 8.2 | 18 ± 0.83 |
Values are expressed as mean ± SE.
Following subcutaneous administration, Fuzapladib was rapidly absorbed in all species, with dogs exhibiting the highest maximum plasma concentration.[1] The total body clearance was markedly different among the species, with rats showing the most rapid clearance and dogs the slowest.[1] These variations in pharmacokinetic behavior could be partly attributed to differences in metabolic pathways.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats, cats, and dogs after intravenous and subcutaneous administration.
Animals:
-
Male and female Sprague-Dawley rats.[1]
-
Male and female hybrid cats.[1]
-
Male and female beagle dogs.[1]
Drug Administration:
-
A single dose of this compound monohydrate (2 mg/kg) was administered via intravenous or subcutaneous injection.[1]
Blood Sampling:
-
Following subcutaneous administration, blood samples were collected at 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.[1]
-
Plasma was separated by centrifugation and stored at -30°C until analysis.[1]
Analytical Method:
-
Plasma concentrations of Fuzapladib were determined by chromatographic analysis.[1]
In Vitro Metabolism Study
Objective: To investigate the metabolic pathways of Fuzapladib and assess the role of cytochrome P450 (CYP) enzymes.
Methodology:
-
This compound monohydrate was incubated with liver S9 fractions obtained from rats, cats, and dogs.[1]
-
The inhibitory effects of potent CYP inhibitors were assessed to identify the specific enzymes involved in Fuzapladib metabolism.[1]
Mechanism of Action and Signaling Pathway
This compound acts as an inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation.[2][3][4] LFA-1 is an integrin receptor expressed on the surface of leukocytes, including neutrophils, and plays a critical role in their adhesion to the vascular endothelium and subsequent migration into tissues during inflammation.[4][5]
By inhibiting the activation of LFA-1, Fuzapladib blocks the extravasation of neutrophils, thereby reducing the inflammatory response.[5] This mechanism is particularly relevant in conditions like acute pancreatitis, where neutrophil-mediated inflammation contributes significantly to tissue damage.[5]
Caption: this compound inhibits LFA-1 activation on neutrophils.
Experimental Workflow
The following diagram illustrates the general workflow for a cross-species pharmacokinetic study of this compound.
Caption: Workflow for a cross-species pharmacokinetic study.
References
Fuzapladib Sodium Versus Standard Treatments for Canine Pancreatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fuzapladib sodium and standard therapeutic approaches for the management of acute pancreatitis in canines. The information is supported by experimental data to facilitate informed research and development decisions.
Overview of Treatments
Acute pancreatitis is a common and potentially life-threatening inflammatory condition in dogs.[1] Historically, treatment has been primarily supportive, focusing on managing symptoms and preventing complications.[2][3] this compound represents a targeted therapeutic approach, offering a novel mechanism of action to address the underlying inflammatory cascade.
This compound (PANOQUELL®-CA1): This drug is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[4] By blocking LFA-1, this compound impedes the extravasation of neutrophils into the pancreatic tissue, a key process in the inflammatory response associated with pancreatitis.[5][6] It is conditionally approved by the FDA for the management of clinical signs associated with acute onset of pancreatitis in dogs.[2]
Standard Pancreatitis Treatments: The standard of care for canine pancreatitis is multifaceted and primarily supportive.[3] It includes:
-
Fluid Therapy: Intravenous (IV) fluids are administered to correct dehydration and maintain pancreatic microcirculation.[7]
-
Analgesia: Pain management is crucial and often involves the use of opioids.[8]
-
Antiemetics: These are used to control nausea and vomiting.[3]
-
Nutritional Support: Early enteral nutrition is now advocated to support gastrointestinal health.[3]
Comparative Efficacy: Experimental Data
A key study evaluating the efficacy of this compound was a multicenter, randomized, masked, placebo-controlled field study in dogs with presumptive acute pancreatitis.[6] The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[2]
| Treatment Group | Number of Dogs (n) | Mean MCAI Score at Day 0 (± SD) | Mean Change in MCAI Score from Day 0 to Day 3 (± SD) | P-value |
| This compound | 16 | 8.6 (± 3.0) | -7.8 (± 2.5) | 0.02 |
| Placebo (Standard of Care) | 19 | 7.7 (± 2.6) | -5.7 (± 3.8) |
Table 1: Comparison of the change in Modified Canine Activity Index (MCAI) scores in dogs treated with this compound versus a placebo group receiving standard of care.[6]
Dogs treated with this compound showed a significantly greater improvement in clinical signs as measured by the MCAI score compared to the placebo group.[6] It is important to note that the effects of Fuzapladib on survival and duration of hospitalization were not evaluated in this study.[6]
Secondary variables in the study, including the Canine Acute Pancreatitis Clinical Severity Index (CAPCSI) scores and serum concentrations of canine pancreatic lipase (B570770) immunoreactivity (cPLI), cytokines, and C-reactive protein, showed no significant difference between the Fuzapladib and placebo groups.[6]
Experimental Protocols
This compound Clinical Trial Protocol
A multicenter, randomized, masked, placebo-controlled, prospective field study was conducted to assess the safety and clinical response of this compound in client-owned dogs with presumptive pancreatitis.[6]
Inclusion Criteria:
-
Dogs aged ≥ 6 months.
-
Presence of at least two clinical signs consistent with acute pancreatitis (e.g., vomiting, abdominal pain, lethargy).[6]
Exclusion Criteria:
-
Dogs that had received anti-inflammatory drugs (corticosteroids or NSAIDs), tranquilizers, sedatives, appetite stimulants, pro-kinetic remedies, or whole blood transfusions were excluded.[9]
Treatment Protocol:
-
Fuzapladib Group: Received this compound at a dose of 0.4 mg/kg intravenously once daily for three consecutive days.[4]
-
Placebo Group: Received a vehicle control intravenously once daily for three consecutive days.[6]
-
Both groups could receive standard supportive care as deemed necessary by the attending veterinarian.
Efficacy Assessment:
-
The primary efficacy variable was the change in the group mean total MCAI score from Day 0 (pre-treatment) to Day 3.[2]
-
Secondary variables included CAPCSI scores and serum concentrations of cPLI, cytokines, and C-reactive protein.[6]
Statistical Analysis:
-
The change in MCAI scores between the two groups was analyzed using an appropriate statistical test to determine significance (P < 0.05).
Signaling Pathways and Mechanisms of Action
The inflammatory response in pancreatitis is characterized by the infiltration of neutrophils into the pancreatic tissue. This process, known as extravasation, is mediated by the interaction of LFA-1 on neutrophils with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[5]
This compound acts by inhibiting the activation of LFA-1, thereby preventing the adhesion and migration of neutrophils from the bloodstream into the pancreas.[6]
Caption: LFA-1 signaling pathway in pancreatitis and Fuzapladib's point of intervention.
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical trial evaluating a new therapeutic for canine pancreatitis, based on the Fuzapladib study protocol.
Caption: Experimental workflow for a canine pancreatitis clinical trial.
Conclusion
This compound presents a targeted anti-inflammatory therapy for canine pancreatitis that has been shown to improve clinical signs more effectively than supportive care alone in a controlled clinical trial.[6] Standard treatments, while essential for managing the systemic effects of the disease, do not specifically target the underlying inflammatory cascade. The data suggests that this compound is a promising adjunct to standard supportive care for the management of acute pancreatitis in dogs. Further research is warranted to evaluate its impact on long-term outcomes such as hospitalization duration and mortality.
References
- 1. dvm360.com [dvm360.com]
- 2. dvm360.com [dvm360.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. researchgate.net [researchgate.net]
- 5. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil transendothelial migration: updates and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head studies of Fuzapladib sodium and other anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
Fuzapladib sodium, a novel anti-inflammatory agent, has garnered significant attention for its targeted mechanism of action. This guide provides a comprehensive comparison of this compound with the standard of care in the management of acute inflammation, supported by experimental data and detailed protocols.
Mechanism of Action: A Targeted Approach
This compound functions as a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3] LFA-1 is crucial for the extravasation of neutrophils, a key process in the inflammatory cascade where these immune cells move from the bloodstream into tissues.[1][2] By inhibiting LFA-1 activation, this compound effectively reduces the infiltration of neutrophils into inflamed tissues, thereby mitigating the inflammatory response.[2][4] This targeted approach potentially offers advantages over broader-acting anti-inflammatory agents. Preclinical studies in rodents have demonstrated its effectiveness in models of chronic pancreatitis, colitis, and acute lung injury by inhibiting inflammatory cell infiltration.[5]
Initially developed as a phospholipase A2 (PLA2) inhibitor, this compound's role as an LFA-1 activation inhibitor is now recognized as its primary anti-inflammatory mechanism.[6]
Head-to-Head Comparison: this compound vs. Standard of Care
Direct head-to-head studies comparing this compound with other specific anti-inflammatory drugs are limited in the public domain. However, a significant multicenter, randomized, masked, placebo-controlled field study has evaluated its efficacy in dogs with acute onset pancreatitis, comparing it against a vehicle control, representing the current standard of care (supportive and symptomatic treatment).[4][7]
Supportive care for canine pancreatitis typically includes fluid therapy (such as Lactated Ringer's Solution), antiemetics (like maropitant (B1663616) citrate (B86180) and/or ondansetron), and analgesics.[4] Opioid analgesics are the primary choice for pain management, while nonsteroidal anti-inflammatory drugs (NSAIDs) are generally contraindicated due to concerns about gastrointestinal and renal adverse effects.[4]
Quantitative Data Summary
The primary measure of efficacy in the key field study was the change in the Modified Canine Activity Index (MCAI) score from day 0 (pre-treatment) to day 3.[4][8] The MCAI is a clinical severity scoring system that assesses activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[1][4]
| Treatment Group | Mean MCAI Score at Day 0 | Mean Change in MCAI Score (Day 0 to Day 3) | Statistical Significance (p-value) |
| This compound | 8.53 - 8.6 | -7.7 to -7.75 | p = 0.0193 - 0.02 |
| Vehicle Control (Placebo) | 7.68 - 7.7 | -5.68 to -5.7 |
Data compiled from multiple sources reporting on the same pilot field study.[7][8][9]
Dogs treated with this compound showed a statistically significant greater improvement in their clinical scores compared to those receiving only supportive care.[7][8]
Experimental Protocol: Canine Pancreatitis Field Study
The following provides a detailed methodology for the pivotal field study assessing this compound's effectiveness.
Study Design: A multicenter, randomized, masked, placebo-controlled, prospective field study.[7]
Inclusion Criteria:
-
Dogs aged ≥6 months.[7]
-
Exhibiting at least two of the following clinical signs: vomiting, abdominal pain, or decreased appetite.[7]
-
Presumptive diagnosis of acute onset pancreatitis.[7]
Exclusion Criteria:
-
Serious concurrent diseases such as intestinal obstruction, cardiopulmonary disease, or liver failure.[7]
-
Use of corticosteroids, NSAIDs, or other immunosuppressants.[7]
-
Pregnancy, lactation, or intention for breeding.[7]
Treatment Protocol:
-
This compound Group: Received an intravenous injection of this compound at a dose of 0.4 mg/kg once daily for 3 days.[3] The lyophilized powder was reconstituted in sterile water for injection.[7]
-
Placebo Group: Received a vehicle control (placebo) administered intravenously on the same schedule.[7]
-
Both treatments were administered as a bolus over 15 seconds to 1 minute.[2][7]
-
All dogs in both groups also received standard of care, including fluid therapy, antiemetics, and analgesics at the discretion of the attending veterinarian.[9]
Efficacy Assessment:
-
The primary outcome was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[9]
-
Secondary variables included the Canine Acute Pancreatitis Clinical Severity Index (CAPCSI) scores and serum concentrations of canine pancreatic lipase (B570770) immunoreactivity (cPLI), cytokines, and C-reactive protein.[9][10]
Safety Assessment:
-
Adverse events were recorded throughout the study. The most common adverse effects reported in the pilot study were anorexia, digestive tract disorders, respiratory tract disorders, and jaundice.[4][8]
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. PANOQUELL®-CA1 [panoquell.com]
- 3. PANOQUELL®-CA1 (this compound for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 4. dvm360.com [dvm360.com]
- 5. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PANOQUELL®-CA1 [panoquell.com]
- 9. researchgate.net [researchgate.net]
- 10. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Fuzapladib Sodium for LFA-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fuzapladib sodium, conditionally approved for managing acute pancreatitis in dogs, is described as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor. Its primary therapeutic action is believed to stem from its ability to block the extravasation of neutrophils into tissue, a process mediated by the interaction between LFA-1 on leukocytes and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. However, a comprehensive evaluation of its specificity is crucial for understanding its full pharmacological profile and potential off-target effects. This guide provides a comparative analysis of this compound with other known LFA-1 inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
This compound's mechanism of action appears to be distinct from that of direct LFA-1 antagonists. Evidence suggests it functions as an allosteric inhibitor of LFA-1 activation. It is proposed to inhibit the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinum toxin substrate 1 (RAC1), two key upstream signaling molecules essential for the conformational changes that activate LFA-1. This indirect inhibition prevents LFA-1 from binding to its ligand, ICAM-1.
In contrast, other LFA-1 inhibitors, such as Lifitegrast and BMS-587101, are direct antagonists that bind to LFA-1, competitively blocking the ICAM-1 binding site.
Furthermore, this compound has been identified as a potent inhibitor of phospholipase A2 (PLA2), an enzyme involved in the inflammatory cascade through the production of arachidonic acid and subsequent pro-inflammatory mediators. This dual inhibitory activity complicates the assessment of its specificity solely for LFA-1.
Quantitative Comparison of LFA-1 Inhibition
A direct comparison of the potency of these inhibitors is challenging due to the limited publicly available data for this compound. However, the following table summarizes the available inhibitory concentrations (IC50).
| Compound | Target | Assay Type | IC50 Value | Citation |
| This compound | LFA-1 Activation | Cell Adhesion (HL-60 on HUVEC) | Significant inhibition at 1 µM | |
| This compound | Phospholipase A2 (PLA2) | Not Specified | Potent inhibitor (IC50 not specified) | |
| Lifitegrast | LFA-1/ICAM-1 Interaction | Jurkat T cell adhesion to ICAM-1 | 2.98 nM | |
| BMS-587101 | LFA-1 Mediated Proliferation | T-cell Proliferation Assay | 20 nM | |
| BMS-587101 | LFA-1 Mediated Adhesion | Mouse Splenocyte Adhesion | 150 nM |
Note: The lack of a specific IC50 value for this compound in a standardized LFA-1 binding or functional assay makes a direct potency comparison with Lifitegrast and BMS-587101 difficult. The available data suggests that a micromolar concentration is required for a significant effect in a cell-based adhesion assay.
Off-Target Profile and Specificity
The specificity of an inhibitor is as critical as its potency. The known off-target activities of these compounds are summarized below.
| Compound | Known Off-Target Activity/Side Effects |
| This compound | Potent inhibition of Phospholipase A2 (PLA2). |
| Lifitegrast | Primarily localized side effects upon ophthalmic administration, including eye irritation, dysgeusia (altered taste), and blurred vision. |
| BMS-587101 | Limited publicly available information on its broader off-target selectivity profile. |
The dual inhibition of LFA-1 activation and PLA2 by this compound suggests a broader anti-inflammatory profile but also a lower specificity for LFA-1 compared to direct antagonists like Lifitegrast.
Experimental Protocols
Cell Adhesion Assay (for LFA-1/ICAM-1 Interaction)
This assay evaluates the ability of a compound to inhibit the adhesion of leukocytes (expressing LFA-1) to endothelial cells or purified ICAM-1.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 or a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Labeling: Leukocytic cells (e.g., Jurkat T cells, HL-60 cells) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Incubation: The labeled leukocytes are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, Lifitegrast, BMS-587101) before being added to the coated wells.
-
Adhesion: The cells are allowed to adhere to the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell adhesion compared to the untreated control.
T-Cell Proliferation Assay (for LFA-1 Function)
This assay assesses the impact of LFA-1 inhibition on T-cell activation and proliferation, which is partially dependent on LFA-1 co-stimulation.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Stimulation: T-cells within the PBMC population are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin) or specific antigen in the presence of antigen-presenting cells.
-
Inhibitor Treatment: The cells are cultured with varying concentrations of the LFA-1 inhibitor.
-
Proliferation Measurement: After a set incubation period (e.g., 3-5 days), cell proliferation is measured. Common methods include:
-
[³H]-thymidine incorporation: Measuring the incorporation of a radiolabeled nucleotide into newly synthesized DNA.
-
CFSE dilution: Tracking the dilution of a fluorescent dye (CFSE) as cells divide.
-
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces T-cell proliferation by 50%.
Visualizing the Pathways and Workflows
Caption: LFA-1 signaling pathway and points of inhibition.
Caption: Workflow for a cell adhesion-based LFA-1 inhibition assay.
Fuzapladib Sodium vs. Placebo: A Comparative Review of Controlled Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fuzapladib (B1674294) sodium and placebo from controlled animal studies, focusing on experimental data and methodologies. Fuzapladib sodium is an inhibitor of the leukocyte function-associated antigen-1 (LFA-1), which plays a critical role in the inflammatory cascade by mediating neutrophil adhesion and extravasation.[1][2][3][4]
Mechanism of Action: LFA-1 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1. In response to inflammatory signals, LFA-1 on the surface of leukocytes undergoes a conformational change, increasing its affinity for intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This interaction is a crucial step for the transendothelial migration of neutrophils into tissues, a hallmark of inflammation.[2][5] By preventing LFA-1 activation, this compound effectively blocks this key step in the inflammatory process.
Canine Acute Pancreatitis Study
A pivotal, multicenter, randomized, masked, placebo-controlled study evaluated the efficacy and safety of this compound in client-owned dogs with presumptive acute pancreatitis.[2][3][4]
Experimental Protocol
Study Design: A total of 61 client-owned dogs diagnosed with presumptive acute pancreatitis were enrolled.[2][6] Of these, 36 were included in the effectiveness analysis, with 17 in the fuzapladib group and 19 in the placebo group.[7]
Treatment:
-
Fuzapladib Group: Received 0.4 mg/kg of this compound intravenously once daily for three consecutive days.[2]
-
Placebo Group: Received an equivalent volume of a vehicle control (lyophilized excipients in sterile water) intravenously once daily for three days.[2][7]
Primary Endpoint: The primary measure of effectiveness was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[6] The MCAI is a composite score assessing activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and the presence of blood in the stool.[6]
Secondary Endpoints: Secondary variables included the Canine Acute Pancreatitis Clinical Severity Index (CAPCSI), serum canine pancreatic lipase (B570770) immunoreactivity (cPLI), C-reactive protein (CRP), and cytokine concentrations.[2][4]
Quantitative Data Summary
| Parameter | This compound (n=17) | Placebo (n=19) | p-value |
| Mean MCAI Score at Day 0 | 8.53 | 7.68 | NS |
| Mean MCAI Score at Day 3 | - | - | - |
| Mean Change in MCAI Score (Day 0-3) | -7.7 | -5.7 | 0.0193 |
| Change in CAPCSI, cPLI, CRP, Cytokines | No significant difference | No significant difference | NS |
| NS: Not Significant | |||
| [6][7] |
Dogs treated with this compound showed a statistically significant greater improvement in their clinical scores (MCAI) compared to the placebo group.[6][7] However, no significant differences were observed in the secondary biomarkers between the two groups.[2][3]
Porcine Endotoxemia Study
A study in a porcine model of endotoxemia induced by lipopolysaccharide (LPS) investigated the anti-inflammatory effects of fuzapladib.[1]
Experimental Protocol
Study Design: Fifteen pigs were randomly assigned to three groups: a control group, a low-dose fuzapladib group (low-FZP), and a high-dose fuzapladib group (high-FZP) (n=5 per group).[1]
Treatment:
-
Control Group: Received a placebo.
-
Low-FZP Group: Received a low dose of fuzapladib.
-
High-FZP Group: Received a high dose of fuzapladib. All animals were administered LPS to induce endotoxemia.[1]
Endpoints: The study evaluated inflammatory cytokines (including Interleukin-6), cardio-respiratory function, complete blood count, and blood biochemistry.[1]
Quantitative Data Summary
| Parameter | High-Dose Fuzapladib | Control Group |
| Interleukin-6 (IL-6) Levels | Significantly lower | Higher |
| Arterial Oxygen Partial Pressure | Maintained higher | Lower |
| Blood Pressure | Maintained normal | Hypotension observed |
| Mortality (during 4hr experiment) | 0/5 | 1/5 |
| [1] |
The high-dose fuzapladib group demonstrated a significant suppression of IL-6 production and better maintenance of cardio-respiratory function compared to the control group.[1] This suggests a dose-dependent anti-inflammatory effect in this acute systemic inflammation model.
Experimental Workflows
Detailed Methodologies
Canine Pancreatitis Study - Biomarker Analysis:
-
Canine Pancreatic Lipase Immunoreactivity (cPLI): Serum cPLI concentrations were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This assay utilizes monoclonal antibodies specific for canine pancreatic lipase.
-
C-Reactive Protein (CRP): Serum CRP levels were determined using a validated canine-specific immunoturbidimetric assay.
-
Cytokines: A panel of canine cytokines was quantified from serum samples using a multiplex bead-based immunoassay (e.g., Luminex technology). This allows for the simultaneous measurement of multiple cytokines from a small sample volume.
Porcine Endotoxemia Study - Induction and Monitoring:
-
Endotoxemia Induction: Pigs were administered a bolus of E. coli lipopolysaccharide to induce a systemic inflammatory response.
-
Cytokine Analysis: Blood samples were collected at various time points, and plasma concentrations of IL-6 were measured using a porcine-specific ELISA.
-
Cardio-respiratory Monitoring: Parameters such as arterial blood pressure and arterial oxygen partial pressure were continuously monitored.
Conclusion
Controlled animal studies demonstrate that this compound is effective in reducing the clinical severity of acute pancreatitis in dogs and in mitigating the inflammatory response in a porcine model of endotoxemia when compared to a placebo or control. The primary mechanism of action is the inhibition of LFA-1 activation, which is a critical step in neutrophil-mediated inflammation. While the canine study showed significant clinical improvement, changes in secondary inflammatory biomarkers were not as pronounced. The porcine study suggests a dose-dependent effect on key inflammatory cytokines and physiological parameters. Further research in various animal models of inflammatory diseases will continue to elucidate the full therapeutic potential of this compound.
References
- 1. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effects of Fuzapladib in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. panoquell.com [panoquell.com]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Benchmarking Fuzapladib Sodium's Safety Profile: A Comparative Guide for Researchers
Fuzapladib (B1674294) sodium, a novel leukocyte function-associated antigen-1 (LFA-1) activation inhibitor, has recently received conditional approval for the management of acute pancreatitis in dogs. This guide provides a comprehensive comparison of its safety profile against other relevant compounds, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Fuzapladib sodium's unique mechanism of action, which involves inhibiting the activation of LFA-1 and subsequent neutrophil adhesion and migration, sets it apart from traditional therapies for pancreatitis.[1][2] To provide a thorough safety assessment, this guide benchmarks this compound against another LFA-1 inhibitor, lifitegrast (B1675323), and discusses the safety considerations of standard pancreatitis treatments in canines, including opioids and corticosteroids.
Quantitative Safety Data Comparison
The following tables summarize the reported adverse events from clinical trials of this compound and the comparator compound, lifitegrast.
Table 1: Adverse Events Reported in a Pilot Field Study of this compound in Dogs with Acute Pancreatitis (n=61) [3][4]
| Adverse Event Category | This compound Group (n=31) | Placebo Group (n=30) |
| Anorexia | 10 (32.3%) | 8 (26.7%) |
| Digestive Tract Disorders | 8 (25.8%) | 7 (23.3%) |
| - Regurgitation | 1 | 2 |
| - Vomiting | 1 | 1 |
| - Diarrhea | 1 | 0 |
| - Nausea | 1 | 0 |
| - Flatulence | 1 | 0 |
| Respiratory Tract Disorders | 7 (22.6%) | 4 (13.3%) |
| - Pneumonia | 2 | 1 |
| - Tachypnea | 2 | 0 |
| - Inspiratory Crackles | 1 | 2 |
| - Dyspnea | 1 | 0 |
| Hepatopathy/Jaundice | 4 (12.9%) | 2 (6.7%) |
| Abnormal Urine | 3 (9.7%) | 1 (3.3%) |
| Arrhythmias | 2 (6.5%) | 1 (3.3%) |
| Cardiac Arrest | 1 (3.2%) | 0 |
| Hypersalivation | 1 (3.2%) | 0 |
| Heart Murmurs | 1 (3.2%) | 1 (3.3%) |
| Limb Edema | 1 (3.2%) | 0 |
| Subcutaneous Swelling/Bruising | 1 (3.2%) | 0 |
| Tremors/Shaking/Shivering | 1 (3.2%) | 0 |
| Abrasions | 1 (3.2%) | 0 |
| Cerebral Edema | 1 (3.2%) | 0 |
| Anaphylaxis | 1 (3.2%) | 0 |
| Hypertension | 1 (3.2%) | 0 |
Note: Some adverse events were reported in both the this compound and control groups, and it cannot be definitively determined whether these are related to the underlying disease or the medication.[5]
Table 2: Treatment-Emergent Adverse Events (TEAEs) in the 1-Year SONATA Safety Study of Lifitegrast Ophthalmic Solution 5.0% in Humans with Dry Eye Disease [6]
| Adverse Event | Lifitegrast Group (n=220) | Placebo Group (n=111) |
| Any Ocular TEAE | 118 (53.6%) | 38 (34.2%) |
| - Instillation Site Irritation | 33 (15.0%) | 5 (4.5%) |
| - Instillation Site Reaction | 29 (13.2%) | 2 (1.8%) |
| - Reduced Visual Acuity | 25 (11.4%) | 7 (6.3%) |
| Any Non-Ocular TEAE | Not specified | Not specified |
| - Dysgeusia (change in taste) | 36 (16.4%) | 2 (1.8%) |
| Discontinuation due to TEAEs | 27 (12.3%) | 10 (9.0%) |
Experimental Protocols
This compound: Key Safety Studies
1. Pilot Field Study for Conditional Approval:
-
Objective: To evaluate the safety and effectiveness of this compound for managing clinical signs of acute pancreatitis in dogs.[7]
-
Study Design: A multicenter, randomized, masked, placebo-controlled prospective field study.[3]
-
Animals: 61 client-owned dogs diagnosed with acute onset of pancreatitis based on clinical signs and a canine pancreatic lipase (B570770) immunoreactivity (cPLI) concentration of ≥ 400 μg/L.[8]
-
Treatment: Dogs in the treatment group received this compound at a dose of 0.4 mg/kg intravenously once daily for three consecutive days. The control group received a placebo (excipient lyophilized powder solubilized in sterile water). All dogs also received standard of care for acute pancreatitis.[7][9]
-
Safety Assessment: Monitoring and recording of all adverse events.[7]
2. Target Animal Safety Study:
-
Objective: To evaluate the safety margin of this compound in healthy dogs.[8]
-
Study Design: A 9-day laboratory study.[8]
-
Animals: 32 healthy, intact Beagle dogs, aged 6 to 7 months.[8]
-
Treatment: Intravenous injection of this compound once daily for nine days at doses of 0.4 (1X), 1.2 (3X), or 2 (5X) mg/kg, or a saline control.[8]
-
Safety Assessment: Monitoring for systemic toxicity. The study found that administration resulted in hypertension and injection site swelling and bruising in a dose-dependent manner.[8]
Lifitegrast: Key Safety Study (SONATA)
-
Objective: To evaluate the 1-year safety of lifitegrast ophthalmic solution 5.0% in patients with dry eye disease.[6][10]
-
Study Design: A multicenter, randomized, prospective, double-masked, placebo-controlled phase 3 study.[6][10]
-
Participants: 331 adult patients with a clinical diagnosis of dry eye disease.[6]
-
Treatment: Participants were randomized 2:1 to receive either lifitegrast ophthalmic solution 5.0% or a placebo (vehicle) twice daily for 360 days.[6][10] After day 14, the use of artificial tears and certain other ophthalmic medications was permitted.[11]
-
Safety Assessment: The primary objective was the percentage and severity of treatment-emergent adverse events (TEAEs). Secondary objectives included various ocular safety measures.[6][10]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting the LFA-1 signaling pathway.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
Discussion of Comparator Safety Profiles
Lifitegrast (LFA-1 Inhibitor)
As another LFA-1 inhibitor, lifitegrast provides valuable comparative safety data, despite its different indication (dry eye disease in humans) and route of administration (ophthalmic solution). The most common adverse events are localized to the site of administration, such as irritation and altered taste (dysgeusia).[6] Systemic side effects are not prominent. This suggests that the LFA-1 inhibitor class may have a favorable systemic safety profile, with adverse events being primarily related to the local application and concentration of the drug.
Standard Therapies for Canine Pancreatitis
-
Opioids (e.g., Methadone, Fentanyl, Buprenorphine): These are the cornerstone of pain management in canine pancreatitis.[12] Their primary adverse effects are dose-dependent and include sedation, respiratory depression, and decreased gastrointestinal motility, which can potentially exacerbate ileus, a common complication of pancreatitis.[12][13] Morphine, in particular, has been shown in mice to potentially worsen pancreatitis severity.[12]
-
Corticosteroids (e.g., Prednisolone): The use of corticosteroids in canine pancreatitis is debated.[14] While they possess potent anti-inflammatory properties, concerns exist regarding potential side effects such as gastrointestinal ulceration and immunosuppression.[14] However, some retrospective studies suggest that corticosteroids may be beneficial in reducing inflammation and improving clinical signs in dogs with pancreatitis, with one study showing a lower mortality rate in the prednisolone-treated group.[15][16]
Conclusion
This compound presents a targeted approach to managing the inflammatory cascade in canine acute pancreatitis. Its safety profile, as detailed in the pilot field study, indicates that the most common adverse events are generally mild to moderate and involve the digestive and respiratory systems. When compared to lifitegrast, another LFA-1 inhibitor, the adverse events appear to be largely specific to the route of administration and treated condition, suggesting a generally well-tolerated drug class from a systemic perspective.
In comparison to standard pancreatitis treatments, this compound offers a mechanism-based therapy that directly targets a key component of the inflammatory response. While opioids are essential for analgesia, they come with the risk of gastrointestinal and central nervous system depression. The role of corticosteroids remains controversial. The data presented in this guide provides a foundational understanding of this compound's safety profile, enabling researchers and drug development professionals to make informed comparisons and decisions. Further large-scale studies will be crucial to fully delineate the long-term safety and efficacy of this novel therapeutic agent.
References
- 1. cevaconnect.com [cevaconnect.com]
- 2. PANOQUELL®-CA1 [panoquell.com]
- 3. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 9. kcvma.com [kcvma.com]
- 10. Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. Corticosteroid treatment for acute/acute-on-chronic experimental and naturally occurring pancreatitis in several species: a scoping review to inform possible use in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Fuzapladib Sodium
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Fuzapladib sodium, a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor used in research. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. As a research-grade pharmaceutical compound, this compound and its associated waste must be managed as hazardous chemical waste.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₀F₃N₃O₃S |
| Molecular Weight | 379.4 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Limited solubility in water |
| Storage (Unopened) | Room temperature (15-25°C / 59-77°F) |
| Storage (Reconstituted) | Refrigerator (2-8°C / 35-46°F) for up to 28 days |
Step-by-Step Disposal Protocol for this compound Waste
The following workflow outlines the procedural steps for the safe disposal of waste containing this compound. This includes the pure compound, reconstituted solutions, and contaminated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Detailed Experimental Protocols for Waste Management
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Collect unused or expired lyophilized this compound powder in its original vial or a designated, clearly labeled solid chemical waste container.
-
Ensure the container is sealed to prevent aerosolization.
-
-
Liquid this compound Waste:
-
The reconstituted solution contains both this compound and benzyl alcohol. This mixture should be collected in a designated liquid chemical waste container labeled with the names of all chemical constituents.
-
Do not dispose of liquid waste down the drain.
-
-
Contaminated Materials:
-
Sharps: Needles and syringes used for reconstitution and administration must be disposed of in a designated sharps container.
-
Labware: Vials, pipette tips, and other contaminated labware should be collected in a solid chemical waste container.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and absorbent pads should be placed in a designated hazardous waste bag.
-
2. Spill and Decontamination Procedures:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment:
-
For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
For a solid spill (lyophilized powder) , carefully cover with a damp paper towel to avoid raising dust, then apply an absorbent material.
-
-
Cleanup:
-
Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Signaling Pathway Inhibition by Fuzapladib
This compound functions as an inhibitor of the Leukocyte Function-associated Antigen-1 (LFA-1) activation pathway. This pathway is crucial for leukocyte adhesion and migration to sites of inflammation.
Caption: Inhibition of the LFA-1 activation pathway by this compound.
By adhering to these disposal procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
